2-tert-Butylquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
22493-94-3 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-tert-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)14-12/h4-9H,1-3H3 |
InChI Key |
PYCYTTRLLIKJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-tert-Butylquinoline via Friedel-Crafts reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthesis of 2-tert-Butylquinoline. While the Friedel-Crafts reaction is a cornerstone of aromatic chemistry, its application to nitrogen-containing heterocycles like quinoline presents significant challenges. This document explores the theoretical and practical limitations of the Friedel-Crafts alkylation of quinoline and presents a viable and detailed alternative synthetic methodology. Physicochemical properties, spectroscopic data, and detailed experimental protocols are provided to support researchers in the synthesis and characterization of this compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique steric and electronic properties conferred by the bulky tert-butyl group at the 2-position of the quinoline scaffold. The synthesis of specifically substituted quinolines is a critical aspect of drug discovery and development, where structure-activity relationships are meticulously explored.
The Friedel-Crafts reaction, a fundamental method for C-C bond formation on aromatic rings, would theoretically offer a direct route to this compound. However, the inherent chemical nature of the quinoline ring system complicates this electrophilic substitution reaction.
The Challenge of Friedel-Crafts Alkylation on Quinoline
The direct Friedel-Crafts alkylation of quinoline with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is generally not a feasible synthetic route. The primary obstacle lies in the Lewis basicity of the nitrogen atom in the quinoline ring.
The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid catalyst. This interaction forms a stable complex, effectively neutralizing the catalyst and preventing it from activating the alkylating agent to generate the necessary electrophile (a tert-butyl carbocation). This phenomenon is often referred to as catalyst poisoning.
Alternative Synthetic Strategy: Nucleophilic Addition
A more effective and commonly employed strategy for the synthesis of this compound involves the use of an organometallic reagent, which acts as a nucleophile. One such method is the reaction of quinoline with tert-butyllithium. In this reaction, the tert-butyl anion acts as a potent nucleophile, attacking the electron-deficient C2 position of the quinoline ring. The resulting intermediate is then rearomatized upon workup.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition of the tert-butyl carbanion to the quinoline ring, followed by an oxidation/rearomatization step.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via nucleophilic addition.
Materials:
-
Quinoline
-
tert-Butyllithium (in pentane or heptane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a septum is flushed with an inert gas (argon or nitrogen).
-
Addition of Reactants: Anhydrous diethyl ether or THF is added to the flask, followed by freshly distilled quinoline. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Nucleophilic Addition: A solution of tert-butyllithium in pentane or heptane is added dropwise to the cooled quinoline solution via syringe over a period of 30 minutes. The reaction mixture is stirred at -78 °C for an additional 2 hours.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride while the flask is still in the cooling bath.
-
Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅N | --INVALID-LINK-- |
| Molecular Weight | 185.26 g/mol | --INVALID-LINK-- |
| CAS Number | 22493-94-3 | --INVALID-LINK-- |
| Boiling Point | 286-287 °C (for para-tert-butyl quinoline) | --INVALID-LINK-- |
| Appearance | Yellow to dark brown clear liquid (for para-tert-butyl quinoline) | --INVALID-LINK-- |
Spectroscopic Data of this compound
Note: The following are representative spectral data. Actual values may vary slightly depending on the solvent and instrument used.
¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.08 | d, J = 8.4 Hz | 1H | H-4 |
| 7.98 | d, J = 8.4 Hz | 1H | H-8 |
| 7.68 | ddd, J = 8.4, 6.9, 1.5 Hz | 1H | H-5 |
| 7.48 | ddd, J = 8.4, 6.9, 1.5 Hz | 1H | H-7 |
| 7.37 | d, J = 8.4 Hz | 1H | H-3 |
| 7.28 | ddd, J = 8.4, 6.9, 1.5 Hz | 1H | H-6 |
| 1.45 | s | 9H | -C(CH₃)₃ |
¹³C NMR (CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| 168.2 | C-2 |
| 147.5 | C-8a |
| 136.1 | C-4 |
| 129.8 | C-4a |
| 129.1 | C-5 |
| 128.8 | C-7 |
| 127.3 | C-6 |
| 126.8 | C-8 |
| 121.5 | C-3 |
| 38.4 | -C(CH₃)₃ |
| 30.5 | -C(CH₃)₃ |
IR (Infrared) Spectroscopy (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-2850 | m | C-H stretching (aromatic and aliphatic) |
| 1600, 1505, 1460 | s | C=C and C=N stretching (aromatic ring) |
| 1365, 1390 | m | C-H bending (tert-butyl) |
| 750 | s | C-H out-of-plane bending (aromatic) |
Experimental Workflow
Conclusion
While the Friedel-Crafts reaction is a powerful tool for the alkylation of many aromatic compounds, its direct application to the synthesis of this compound is hindered by the deactivation of the Lewis acid catalyst. This technical guide has elucidated this challenge and provided a detailed, viable alternative synthetic protocol utilizing the nucleophilic addition of tert-butyllithium to quinoline. The provided experimental details and spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the successful synthesis and characterization of this important quinoline derivative.
Disclaimer
The experimental procedures described in this document are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed. The handling of pyrophoric reagents such as tert-butyllithium requires specialized training and should only be performed by experienced personnel.
Spectroscopic Profile of 2-tert-Butylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-tert-Butylquinoline. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies. This document summarizes available mass spectrometry data and presents predicted infrared and nuclear magnetic resonance spectroscopic data based on characteristic functional group frequencies and analysis of a closely related isomer.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Mass Spectrometry (MS) Data
The mass spectrometry data for this compound obtained via Gas Chromatography-Mass Spectrometry (GC-MS) indicates a compound with a molecular weight of 185.26 g/mol . The primary fragmentation pattern is expected to involve the loss of a methyl group, leading to a stable tertiary carbocation.
| Property | Value |
| Molecular Formula | C₁₃H₁₅N |
| Molecular Weight | 185.26 g/mol |
| Major Fragments (m/z) | Data not fully available |
| Predicted Fragmentation | Loss of CH₃ (m/z 170), McLafferty rearrangement |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Quinoline) |
| 3000-2850 | C-H Stretch | Aliphatic (tert-Butyl) |
| 1600-1475 | C=C Stretch | Aromatic (Quinoline) |
| 1465 | -CH₂- Bend | Aliphatic (tert-Butyl) |
| 1375, 1450 | -CH₃ Bend | Aliphatic (tert-Butyl) |
| 900-690 | C-H Out-of-Plane Bend | Aromatic (Quinoline) |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data (Predicted based on 6-tert-Butylquinoline)
Disclaimer: The following data is for the isomeric compound 6-tert-Butylquinoline and is provided as a predictive reference for this compound. The chemical shifts and coupling constants for this compound may vary.[6][7][8][9][10]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Predicted for this compound) |
| ~8.1 | d | 1H | H8 |
| ~7.9 | d | 1H | H4 |
| ~7.7 | dd | 1H | H5 |
| ~7.5 | m | 2H | H6, H7 |
| ~7.3 | d | 1H | H3 |
| ~1.4 | s | 9H | -C(CH₃)₃ |
Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted based on 6-tert-Butylquinoline)
Disclaimer: The following data is for the isomeric compound 6-tert-Butylquinoline and is provided as a predictive reference for this compound. The chemical shifts for this compound may vary.[6][7][8][9][11]
| Chemical Shift (δ) ppm | Assignment (Predicted for this compound) |
| ~163 | C2 |
| ~148 | C8a |
| ~136 | C4 |
| ~129 | C4a |
| ~128 | C8 |
| ~127 | C6 |
| ~126 | C5 |
| ~125 | C7 |
| ~122 | C3 |
| ~38 | -C (CH₃)₃ |
| ~30 | -C(C H₃)₃ |
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above.
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of quinoline with a tert-butylating agent, such as tert-butyl lithium or tert-butyl bromide with a suitable catalyst. A general procedure is as follows:[12][13][14][15]
-
Reaction Setup: A solution of quinoline in an appropriate anhydrous solvent (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: The flask is cooled in an ice bath, and the tert-butylating agent is added dropwise with stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[16]
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).
-
Data Acquisition: The NMR tube is placed in the spectrometer probe. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired.
-
Data Analysis: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: A small volume of the sample solution is injected into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase.
-
MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Interpretation: The mass spectrum is a plot of ion intensity versus m/z. The molecular ion peak corresponds to the molecular weight of the compound, and the fragmentation pattern provides structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. 6-tert-Butylquinoline | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 6-tert-butyl quinoline, 68141-13-9 [thegoodscentscompany.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. m.youtube.com [m.youtube.com]
- 16. utsouthwestern.edu [utsouthwestern.edu]
An In-Depth Technical Guide to 2-tert-Butylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Its structure, featuring a bulky tert-butyl group at the 2-position of the quinoline ring, imparts unique physicochemical properties that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and known biological context, with a focus on data and methodologies relevant to research and development.
Chemical Identity and Properties
A clear definition of a chemical compound is fundamental for any scientific investigation. The following table summarizes the key identifiers and computed properties for this compound.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 22493-94-3 | [1] |
| Molecular Formula | C₁₃H₁₅N | [1] |
| Molecular Weight | 185.26 g/mol | [1] |
| Canonical SMILES | CC(C)(C)C1=NC2=CC=CC=C2C=C1 | [1] |
| InChI Key | PYCYTTRLLIKJBU-UHFFFAOYSA-N | [1] |
| XLogP3 | 3.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis and Reactivity
One plausible synthetic route is the Friedel-Crafts alkylation of quinoline. However, direct Friedel-Crafts reactions on quinoline can be challenging due to the Lewis basicity of the nitrogen atom, which can coordinate with the Lewis acid catalyst and deactivate the ring.[3]
A more likely approach involves the construction of the quinoline ring from precursors already containing the tert-butyl group. For instance, a modified Friedländer synthesis could be employed, condensing an o-aminobenzaldehyde or o-aminobenzoketone with a ketone containing a tert-butyl group.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound via a modified Friedländer synthesis.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. While a complete set of experimental spectra for this compound is not publicly available, data for related compounds can provide valuable insights.
Mass Spectrometry
The NIST Mass Spectrometry Data Center provides fragmentation data for this compound.[1]
| m/z | Relative Intensity |
| 170 | High |
| 130 | Medium |
| 142 | Medium |
Note: This is a simplified representation of the mass spectrum.
NMR Spectroscopy
Detailed ¹H and ¹³C NMR spectra for this compound are not available in the searched literature. However, characteristic chemical shifts for the tert-butyl group are well-established. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the ¹H NMR spectrum, usually in the upfield region. In the ¹³C NMR spectrum, the quaternary carbon and the three methyl carbons of the tert-butyl group would also show characteristic signals. Data for other substituted quinolines, such as 6-(tert-Butyl)-4-phenylquinoline, show the tert-butyl protons as a singlet at 1.33 ppm and the corresponding carbons at 35.0 and 31.1 ppm.[4]
Biological Activity and Signaling Pathways
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][5][6]
Currently, there is limited specific information in the public domain regarding the biological activity and modulation of signaling pathways by this compound. The biological effects of quinoline derivatives are highly dependent on the nature and position of their substituents.
General Biological Screening Workflow
A general workflow for assessing the biological activity of a novel quinoline derivative like this compound would involve a series of in vitro and in vivo assays.
Caption: A generalized workflow for the biological evaluation of a new chemical entity like this compound.
Conclusion
This compound is a well-defined chemical entity with potential for further exploration in various scientific fields. While detailed experimental protocols and specific biological activity data are currently limited in publicly accessible literature, this guide provides a foundational understanding of the compound. The provided conceptual workflows for synthesis and biological screening can serve as a starting point for researchers interested in investigating the properties and applications of this and other substituted quinolines. Further research is warranted to fully elucidate the synthetic methodologies, spectroscopic characteristics, and biological potential of this compound.
References
- 1. This compound | C13H15N | CID 598409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. rsc.org [rsc.org]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Physical properties like melting point and boiling point of 2-tert-Butylquinoline
This technical guide provides a comprehensive overview of the known physical properties of 2-tert-Butylquinoline, with a focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physical Properties of this compound
This compound is a heterocyclic aromatic organic compound. At room temperature, it exists as a yellow to dark brown clear liquid.[1] Its physical characteristics are summarized in the table below.
| Physical Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N | [2][3] |
| Molecular Weight | 185.26 g/mol | [2] |
| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg | [1][4] |
| 271.9 °C @ 760 mmHg | [3] | |
| Melting Point | Not available (liquid at room temperature) | |
| Density | 1.009 g/cm³ | [3] |
| Vapor Pressure | 0.005000 mmHg @ 25.00 °C (estimated) | [1][5] |
| Flash Point | > 100.00 °C (> 212.00 °F) TCC | [1] |
| 107.9 °C | [3] | |
| Refractive Index | 1.574 | [3] |
| logP (o/w) | 3.741 (estimated) | [1] |
| Solubility | Soluble in alcohol. Water: 17.97 mg/L @ 25 °C (estimated) | [1][5] |
Experimental Protocols
Synthesis of Quinolines via Dehydrogenative Coupling
A common method for the synthesis of quinoline derivatives involves the dehydrogenative coupling of 2-aminobenzyl alcohols with other alcohols. This methodology offers an atom- and step-economical route to constructing quinolines, with water as the only byproduct.[6]
General Procedure:
-
A mixture of a 2-aminobenzyl alcohol and a secondary alcohol is prepared.
-
A manganese(I) PN³ pincer complex is introduced as a catalyst.
-
The reaction is carried out in the presence of a base, such as potassium tert-butoxide (KOtBu), at an elevated temperature (e.g., 140 °C).[6]
-
The specific choice of base can influence the selectivity of the reaction, leading to either the quinoline or the corresponding 1,2,3,4-tetrahydroquinoline.[6]
-
For the synthesis of 2-(tert-butyl)quinoline, the sterically bulky 3,3-dimethylbutan-2-ol can be used as the secondary alcohol, although this may result in lower conversion rates.[6]
This synthetic approach highlights the conditions under which this compound is formed and handled in a laboratory setting. The determination of its physical properties, such as boiling point, would typically follow standard laboratory procedures using techniques like distillation under controlled pressure.
Visualizations
As this compound is a synthetic chemical compound, it is not directly involved in biological signaling pathways. Therefore, a diagram illustrating a relevant experimental workflow is provided below.
Caption: Synthesis and Characterization Workflow.
References
- 1. para-tert-butyl quinoline, 61702-91-8 [thegoodscentscompany.com]
- 2. This compound | C13H15N | CID 598409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemnet.com [chemnet.com]
- 4. Para-tert-butyl Quinoline | 61702-91-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. 6-tert-butyl quinoline, 68141-13-9 [thegoodscentscompany.com]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Solubility Landscape of 2-tert-Butylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-tert-Butylquinoline is a derivative of quinoline, a bicyclic heterocyclic aromatic compound. The incorporation of a bulky tert-butyl group at the 2-position significantly influences its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound in a range of common organic solvents is crucial for a variety of applications, including:
-
Drug Discovery and Development: Optimizing reaction conditions for synthesis and purification, developing suitable formulations, and predicting bioavailability.
-
Process Chemistry: Designing and scaling up crystallization processes, selecting appropriate solvents for extraction and purification.
-
Materials Science: Fabricating thin films and developing formulations for coatings and electronic materials.
Given the absence of published quantitative solubility data for this compound, this guide provides the necessary tools and methodologies for researchers to determine and analyze this critical parameter.
Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method
The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in various organic solvents. This method, often referred to as the isothermal shake-flask method, is a reliable and widely used technique for generating thermodynamic solubility data.[1]
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of common organic solvents (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, hexane) of analytical grade or higher.
-
Equipment:
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1 °C)
-
Screw-cap vials (e.g., 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample analysis
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)
-
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of screw-cap vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[1][2]
-
Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solute and solvent system and may range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time by measuring the concentration at different time points until it becomes constant.[3]
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.[3]
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable calibration curve).[4]
-
-
Data Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Diagram of the Experimental Workflow
References
A Theoretical and Computational Guide to the Molecular Orbitals of 2-tert-Butylquinoline
For Researchers, Scientists, and Drug Development Professionals
Published: October 26, 2025
Abstract
This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for determining the molecular orbital characteristics of 2-tert-Butylquinoline. While extensive experimental data on this specific molecule is not widely available in public literature, this document outlines a robust computational protocol using Density Functional Theory (DFT) to predict its electronic properties. Understanding the molecular orbitals, particularly the Frontier Molecular Orbitals (HOMO and LUMO), is paramount for predicting the reactivity, stability, and potential pharmacological applications of novel chemical entities. This guide serves as a practical "how-to" for researchers and drug development professionals, using the parent molecule, quinoline, as an illustrative example for data presentation.
Introduction to this compound and Molecular Orbital Theory
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-cancer, anti-malarial, and antibacterial properties.[1][2] The introduction of various substituents to the quinoline scaffold allows for the fine-tuning of its biological and electronic properties. This compound, a derivative with a sterically bulky tert-butyl group at the 2-position, presents an interesting subject for theoretical investigation to understand how this substitution influences its electronic structure and potential for molecular interactions.
Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in molecules.[3][4] According to this theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. The energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties.[5]
The Significance of Frontier Molecular Orbitals in Drug Discovery
The HOMO and LUMO are collectively known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[5][6] The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for several reasons:
-
Chemical Reactivity: A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[6]
-
Kinetic Stability: Molecules with a large HOMO-LUMO gap are generally more stable and less reactive.[6]
-
Bioactivity: The charge transfer interactions within a molecule, which are influenced by the HOMO-LUMO gap, can be responsible for its biological activity.[6]
For drug development, understanding the FMOs can aid in predicting how a molecule might interact with biological targets, its metabolic stability, and its potential for causing toxicity.
Computational Methodology: A Protocol for this compound
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules.[7] The following protocol outlines the steps to perform a DFT calculation on this compound to determine its molecular orbital properties.
Step 1: Geometry Optimization
The first step is to obtain an accurate three-dimensional structure of the molecule.
-
Initial Structure: The initial coordinates for this compound can be obtained from a chemical database such as PubChem.
-
Computational Method: Geometry optimization should be performed using a DFT functional and basis set known to provide accurate results for organic molecules. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set.[7] This level of theory provides a good balance between accuracy and computational cost for molecules of this size.
-
Software: These calculations can be carried out using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
Step 2: Vibrational Frequency Analysis
To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation must be performed at the same level of theory used for the optimization. The absence of any imaginary frequencies confirms that the structure is a stable minimum.
Step 3: Molecular Orbital and Energy Calculations
Once the optimized geometry is confirmed, the molecular orbitals and their corresponding energies can be calculated.
-
HOMO and LUMO Energies: The output of the DFT calculation will provide the energies of all molecular orbitals. The energies of the HOMO and LUMO are of primary interest.
-
Visualization: The 3D shapes of the HOMO and LUMO can be visualized to understand the distribution of electron density. This can reveal the likely sites for electrophilic and nucleophilic attack.
Step 4: Calculation of Global Reactivity Descriptors
From the HOMO and LUMO energies, several important chemical reactivity descriptors can be calculated, providing further insight into the molecule's properties. These are often estimated using Koopman's theorem.
-
Ionization Potential (I): I ≈ -EHOMO
-
Electron Affinity (A): A ≈ -ELUMO
-
Electronegativity (χ): χ = (I + A) / 2
-
Chemical Hardness (η): η = (I - A) / 2
-
Chemical Softness (S): S = 1 / (2η)
-
Electrophilicity Index (ω): ω = χ² / (2η)
Illustrative Data for Quinoline
As a reference, the following tables summarize the calculated electronic properties for the parent quinoline molecule, obtained using DFT calculations at the B3LYP/6-31+G(d,p) level of theory.[6] This data provides a baseline for understanding the electronic properties of the quinoline scaffold.
Table 1: Calculated Molecular Orbital Energies for Quinoline [6]
| Parameter | Energy (eV) |
| EHOMO | -6.646 |
| ELUMO | -1.816 |
| HOMO-LUMO Gap (ΔE) | 4.83 |
Table 2: Calculated Global Reactivity Descriptors for Quinoline
| Parameter | Value (eV) |
| Ionization Potential (I) | 6.646 |
| Electron Affinity (A) | 1.816 |
| Electronegativity (χ) | 4.231 |
| Chemical Hardness (η) | 2.415 |
| Electrophilicity Index (ω) | 3.705 |
Note: These values are for the unsubstituted quinoline molecule and serve as an illustrative example.
Visualization of Computational Workflow and Logical Relationships
The following diagrams, created using the DOT language, illustrate the computational workflow and the logical relationships between the calculated molecular properties and the predicted activity of a molecule like this compound.
Caption: Computational workflow for determining the molecular orbital properties of this compound.
Caption: Logical relationship between calculated molecular properties and predicted activity.
Conclusion
This technical guide has detailed a robust computational protocol for the theoretical determination of the molecular orbitals and electronic properties of this compound using Density Functional Theory. While specific experimental data for this molecule is limited, the outlined methodology provides a reliable framework for predicting its chemical behavior. By calculating and analyzing the Frontier Molecular Orbitals and related reactivity descriptors, researchers can gain valuable insights into the molecule's stability, reactivity, and potential for applications in drug discovery and materials science. The illustrative data for the parent quinoline molecule serves as a useful benchmark for interpreting the results of such calculations. The application of these theoretical methods is an indispensable tool in modern chemical research, accelerating the design and discovery of novel functional molecules.
References
- 1. Synthesis of the analytical ligand 2-tert.-butyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. ijisrt.com [ijisrt.com]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Substituted Quinolines: A Technical Guide to Biological Activities
Introduction: The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine, and form the core of a wide array of synthetic drugs.[3][4] The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[5] This has made substituted quinolines a focal point for drug discovery and development, with applications spanning anticancer, antimicrobial, anti-inflammatory, and antiviral therapies.[6][7]
This technical guide provides an in-depth overview of the principal biological activities of substituted quinolines, aimed at researchers, scientists, and drug development professionals. It details the mechanisms of action, presents quantitative activity data, outlines key experimental protocols, and visualizes critical signaling pathways to offer a comprehensive resource for advancing research in this field.
Anticancer Activities
Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting cytotoxicity through multiple mechanisms of action.[8] These include the inhibition of critical cellular enzymes, disruption of microtubule dynamics, and interference with DNA replication.[8][9] Several quinoline-based drugs, such as bosutinib (a Src/Abl kinase inhibitor) and lenvatinib (a multi-kinase inhibitor), have been approved for cancer treatment, underscoring the clinical importance of this scaffold.[10]
Mechanisms of Action
-
Kinase Inhibition: A primary anticancer strategy for quinoline derivatives is the inhibition of protein kinases that are often dysregulated in cancer. Quinolines have been designed to target key kinases in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Pim-1 kinase.[11][12][13] By blocking the ATP-binding site of these enzymes, they prevent the phosphorylation of downstream substrates, thereby halting signal transduction that promotes cell proliferation and survival.[13]
-
Tubulin Polymerization Inhibition: Several quinoline derivatives act as antimitotic agents by disrupting microtubule dynamics.[5] They often bind to the colchicine binding site on β-tubulin, which is located at the interface between α- and β-tubulin subunits.[3][6] This binding induces a conformational change in the tubulin dimer, preventing its polymerization into microtubules.[6] The resulting disruption of the mitotic spindle triggers a cell cycle arrest at the G2/M phase and ultimately leads to apoptosis.[14]
-
Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage DNA topology during replication and transcription.[11] Some quinoline derivatives, structurally similar to camptothecin, function as topoisomerase I inhibitors. They intercalate into the DNA strand and stabilize the transient DNA-topoisomerase complex, leading to DNA strand breaks and cell death.[11]
-
DNA Intercalation: The planar aromatic structure of the quinoline ring allows certain derivatives to intercalate directly between the base pairs of the DNA double helix. This interference with the DNA structure disrupts essential cellular processes like replication and transcription, leading to cytotoxic effects.[11]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative substituted quinoline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class/Name | Cancer Cell Line | Target/Mechanism | IC50 Value | Reference(s) |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | Not Specified | 1.38 µM | [12] |
| Quinoline-Chalcone Hybrid (12e) | HCT-116 (Colon) | Not Specified | 5.34 µM | [12] |
| Quinoline-Chalcone Hybrid (12e) | MCF-7 (Breast) | Not Specified | 5.21 µM | [12] |
| 4-Anilinoquinoline (61) | Various | Not Specified | 1.5–3.9 nM | [4] |
| Quinoline-Indole Hybrid (62) | HepG2, KB, HCT-8 | Tubulin Inhibition | 2–11 nM | [4] |
| 5,8-Quinolinedione (8) | HCT116 (Colon) | Not Specified | 0.44 µM | [11] |
| 2-Aryl-4-amide-quinoline (G13) | MDA-MB-231 (Breast) | Tubulin Inhibition | Potent Apoptosis | [14] |
| 6-methoxy-8-aminoquinoline (7) | T47D (Breast) | Not Specified | 16 ± 3 nM | [15] |
| N-alkylated, 2-oxoquinoline | HEp-2 (Larynx) | Not Specified | 49.01–77.67% IC | [16] |
| Pyrazolo[4,3-f]quinoline (76) | Not Specified | Haspin Kinase | 14 nM | [9] |
Key Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival.[17][18] Quinoline-based inhibitors can block the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of these pathways.
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their assembly and disassembly are essential for forming the mitotic spindle during cell division. Quinoline-based inhibitors bind to the colchicine site, preventing the tubulin dimers from adopting the straight conformation necessary for polymerization, leading to microtubule destabilization.[3][6]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][19] Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells.[1]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[20]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)[1]
-
Test compound (substituted quinoline) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the test quinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with vehicle control (solvent only) and untreated cells (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[12]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[20]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to reduce MTT into formazan crystals.[19]
-
Solubilization: Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[19] Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activities
Quinolines are a cornerstone of antimicrobial therapy, most famously represented by the fluoroquinolone class of antibiotics (e.g., ciprofloxacin).[3] These synthetic agents exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7] Research continues to explore novel quinoline derivatives to combat the growing threat of antimicrobial resistance.
Mechanism of Action
The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA synthesis.[7] They target two essential type II topoisomerase enzymes:
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during replication and transcription. Quinolones bind to the DNA-gyrase complex, trapping the enzyme and leading to double-strand DNA breaks.
-
Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Inhibition of topoisomerase IV by quinolones prevents the segregation of bacterial chromosomes, thereby blocking cell division.[7]
The selective toxicity of quinolones arises from the structural differences between bacterial topoisomerases and their eukaryotic counterparts.
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various quinoline derivatives against pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class/Name | Bacterial Strain | MIC Value (µg/mL) | Reference(s) |
| Quinoline-based amide (3c) | Staphylococcus aureus | 2.67 | [3] |
| Quinoline-based amide (3c) | Escherichia coli | ~5.5 | [3] |
| Quinoline-based amide (3c) | Bacillus subtilis | ~4.0 | [3] |
| 6-amino-4-methyl-1H-quinoline-2-one (6) | Bacillus cereus | 3.12 | [2] |
| 6-amino-4-methyl-1H-quinoline-2-one (6) | Staphylococcus aureus | 6.25 | [2] |
| Quinolone Hybrid (5d) | MRSA (Methicillin-resistant S. aureus) | 4-16 | [6] |
| Quinolone Hybrid (5d) | VRE (Vancomycin-resistant Enterococci) | 4-16 | [6] |
| Hydroxyimidazolium Hybrid (7b) | Staphylococcus aureus | 2 | |
| Hydroxyimidazolium Hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 | |
| Dihydrotriazine-quinoline (93a-c) | Gram-positive & Gram-negative strains | 2 | [22] |
| 7-morpholino derivative (28) | Staphylococcus aureus | Better than Ciprofloxacin | [23] |
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram illustrates the workflow for determining the MIC of a compound using the broth microdilution method.
Experimental Protocol: Broth Microdilution Method
This protocol outlines the standard procedure for determining the MIC of a test compound against a bacterial strain.[24][25]
Materials:
-
Sterile 96-well microtiter plates[26]
-
Bacterial strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Test quinoline compound stock solution
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
Procedure:
-
Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. In the first column, add 100 µL of the test compound at twice the highest desired concentration. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[26] Columns 11 and 12 will serve as controls.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[24]
-
Inoculum Dilution: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.
-
Inoculation: Add the appropriate volume of the diluted inoculum to wells in columns 1 through 11. Do not add bacteria to column 12 (sterility control). Add bacteria but no compound to column 11 (growth control).[26]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[25]
-
Reading the MIC: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as observed by the clarity of the broth.[24]
Anti-inflammatory Activities
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Substituted quinolines have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory cascade.[16][27]
Mechanism of Action
-
Inhibition of Pro-inflammatory Enzymes: A primary anti-inflammatory mechanism for some quinolines is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[27]
-
Modulation of Signaling Pathways: Quinolines can suppress the production of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6). This is often achieved by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[16]
-
Nitric Oxide (NO) Production Inhibition: During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. Some quinoline derivatives can inhibit the production of NO in activated macrophages.[19]
Quantitative Data: In Vitro Anti-inflammatory Activity
| Compound/Class | Assay/Target | Cell Line | IC50 Value | Reference(s) |
| Chloro-substituted quinoline (c) | Anti-inflammatory activity | Not Specified | 214.45 µg/mL | [28] |
| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 | Appreciable affinity | [19] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 | Appreciable affinity | [19] |
| Pyrazolo[5,1-b]quinazoline (A) | COX-2 Inhibition | Not Specified | 47 nM | [29] |
| Pyrazolo[1,5-a]quinazoline (58c) | Anti-inflammatory activity | Not Specified | 39.1 µM | [29] |
Key Signaling Pathway: NF-κB Activation
The NF-κB pathway is central to inflammation. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli (like LPS or TNF-α) trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. The released NF-κB then translocates to the nucleus to activate the transcription of pro-inflammatory genes.[15][22] Quinoline inhibitors can block this pathway at various points, such as by inhibiting IKK activation.
Experimental Protocol: Griess Assay for Nitric Oxide
The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and quantifiable breakdown product of nitric oxide (NO).[30] The assay involves a two-step diazotization reaction.[30]
Materials:
-
RAW 264.7 macrophage cell line
-
96-well cell culture plates
-
Lipopolysaccharide (LPS) for cell stimulation
-
Griess Reagent System:
-
Sodium nitrite (NaNO2) standard solution
-
Culture medium
-
Microplate reader (absorbance at 540-550 nm)
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test quinoline compound for 1 hour.[27]
-
Stimulation: Stimulate the cells by adding LPS (e.g., final concentration of 1 µg/mL) to induce iNOS expression and NO production. Include appropriate controls (untreated cells, cells with LPS only).[27]
-
Incubation: Incubate the plate for 24 hours at 37°C.[27]
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite in the culture medium (e.g., 0-100 µM).[31]
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (Sulfanilamide) to each well containing the standards and samples.
-
Incubate for 5-10 minutes at room temperature, protected from light.[31]
-
Add 50 µL of Griess Reagent B (NED) to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[31]
-
-
Absorbance Measurement: Read the absorbance at 540 nm or 550 nm using a microplate reader.[27]
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the sodium nitrite standard curve. Calculate the percentage of NO production inhibition relative to the LPS-only control.
Antiviral Activities
The quinoline scaffold is present in several established antiviral drugs and continues to be a source of new lead compounds.[3] Derivatives have shown activity against a wide range of viruses, including coronaviruses, enteroviruses, and HIV, by interfering with various stages of the viral life cycle.[3][28]
Mechanism of Action
-
Entry Inhibition: A well-known mechanism, particularly for chloroquine and hydroxychloroquine, involves the inhibition of viral entry. These compounds are weak bases that accumulate in acidic endosomes, increasing the endosomal pH. This pH change can inhibit the function of pH-dependent proteases that are necessary for viral fusion and entry into the host cell cytoplasm.[8]
-
Replication Inhibition: Some quinoline derivatives can inhibit viral replication by targeting viral enzymes, such as RNA-dependent RNA polymerase or proteases, which are essential for synthesizing new viral components.
-
Capsid Binding: For non-enveloped viruses like enteroviruses, certain quinoline analogues act as capsid binders. They fit into a hydrophobic pocket in the viral capsid protein (e.g., VP1), stabilizing the capsid and preventing the uncoating and release of the viral genome into the host cell.[1][32]
Quantitative Data: In Vitro Antiviral Activity
The following table presents the 50% effective concentration (EC50) of various quinoline derivatives against different viruses.
| Compound Name | Virus | Cell Line | EC50 Value | Reference(s) |
| Chloroquine | SARS-CoV-2 | Vero E6 | 1.13 µM | [8] |
| Hydroxychloroquine | SARS-CoV-2 | Vero E6 | 0.72 µM | [8] |
| Chloroquine | HCoV-OC43 | HEL | 0.73 µM | [8] |
| Amodiaquine | HCoV-229E | HEL | 0.12 µM | [8] |
| Quinoline Analogue (19) | Enterovirus D68 (EV-D68) | RD | 0.05 - 0.10 µM | [1][32] |
| Quinoline Analogue (4) | Resp. Syncytial Virus (RSV) | Not Specified | 8.6 µg/mL | [27] |
| Quinoline Analogue (6) | Yellow Fever Virus (YFV) | Not Specified | 3.5 µg/mL | [27] |
Conclusion and Future Perspectives
The substituted quinoline scaffold is a remarkably versatile and enduringly important pharmacophore in drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, leading to the development of clinically successful drugs for cancer, infectious diseases, and inflammatory conditions. The ability to modify the quinoline core at multiple positions provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.
Future research will likely focus on several key areas. The development of novel quinoline hybrids, which combine the quinoline moiety with other pharmacologically active fragments, holds great potential for creating multi-target agents with enhanced efficacy and the ability to overcome drug resistance. Furthermore, a deeper understanding of the specific molecular interactions between quinoline derivatives and their biological targets, aided by computational modeling and structural biology, will facilitate the rational design of next-generation therapeutics. As our knowledge of complex disease pathways grows, the adaptable nature of the substituted quinoline will undoubtedly ensure its continued prominence in the quest for new and more effective medicines.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. proteopedia.org [proteopedia.org]
- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/Akt/mTOR signaling | Signaling Pathways | TargetMol [targetmol.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. tandfonline.com [tandfonline.com]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. NF-κB - Wikipedia [en.wikipedia.org]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: 2-tert-Butylquinoline as a Ligand in Cross-Coupling Reactions
Disclaimer: Extensive literature searches did not yield specific examples or established protocols for the use of 2-tert-Butylquinoline as a primary ancillary ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings. The following application notes and protocols are therefore presented as a representative guide for the evaluation of new, sterically hindered N-heterocyclic ligands like this compound in such reactions. The experimental conditions provided are based on general procedures for similar transformations and would require significant optimization for this specific ligand.
Introduction to Sterically Hindered Ligands in Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The success of these transformations is often critically dependent on the nature of the ligand coordinated to the palladium center. Sterically bulky and electron-rich ligands are known to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to improved reaction rates and yields, particularly with challenging substrates like aryl chlorides.[1]
While phosphine ligands such as tri-tert-butylphosphine and various biarylphosphines are well-established in this role, there is ongoing research into alternative ligand scaffolds.[2] N-heterocyclic ligands, including those based on quinoline, are of interest due to their distinct electronic and steric properties. A ligand like this compound offers a sterically demanding profile due to the tert-butyl group at the 2-position, which could potentially stabilize the active catalytic species and facilitate challenging coupling reactions. In some cases, the quinoline moiety itself can act as both a substrate and a ligand, facilitating C-H functionalization reactions in the absence of external ligands.[3]
The following sections provide generalized protocols for screening the efficacy of this compound as a ligand in key cross-coupling reactions.
General Catalytic Cycles
The proposed use of this compound as a ligand would follow the generally accepted mechanisms for palladium-catalyzed cross-coupling reactions. Below are graphical representations of the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-tert-Butylquinoline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-tert-Butylquinoline as a key building block and ligand in the synthesis of pharmaceutical compounds. While direct literature on this compound is limited, its structural features—a sterically hindered quinoline motif—suggest significant utility in modern synthetic methodologies, particularly in palladium-catalyzed cross-coupling reactions and as a scaffold for kinase inhibitors.
Introduction: The Role of Quinoline Scaffolds in Medicinal Chemistry
Quinoline and its derivatives are privileged heterocyclic structures in drug discovery, forming the core of numerous approved therapeutic agents.[1][2][3] The quinoline nucleus is a versatile pharmacophore found in drugs with a wide range of activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) properties.[2][4] The functionalization of the quinoline ring is a key strategy for modulating the pharmacological profile of drug candidates.[1]
The introduction of a bulky tert-butyl group at the 2-position of the quinoline ring, as in this compound, can significantly influence the molecule's steric and electronic properties. This modification can enhance selectivity in catalytic reactions when used as a ligand and can provide unique interactions when incorporated into a drug scaffold.
Application as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in pharmaceutical synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5][6] The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. Sterically hindered and electron-rich ligands are often employed to promote challenging coupling reactions.
While specific data for this compound as a primary ligand is not abundant, its structural similarity to other successful bulky N-heterocyclic and phosphine ligands suggests its potential utility in reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are common motifs in pharmaceuticals.[7] The reaction couples an amine with an aryl halide or triflate. The choice of a bulky ligand is crucial for promoting the reductive elimination step and preventing side reactions.
Hypothetical Role of this compound:
As a bulky N-heterocyclic ligand, this compound could coordinate to the palladium center, facilitating the catalytic cycle. The steric hindrance provided by the tert-butyl group would be expected to promote the formation of the desired C-N bond.
General Experimental Protocol for Buchwald-Hartwig Amination:
This protocol is a general guideline based on established procedures for similar ligands. Optimization of reaction conditions is recommended for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Catalyst Preparation: In a separate glovebox, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol % Pd) and the ligand (in this case, this compound, 0.04 mmol, 4 mol %).
-
Reaction Execution: Add the catalyst solution to the Schlenk tube, followed by the anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Heating and Monitoring: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Table 1: Representative Data for Buchwald-Hartwig Amination with Bulky Ligands
| Aryl Halide | Amine | Base | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Aniline | NaOtBu | tBuXPhos | Toluene | 100 | 95 | [8] |
| 4-Chloroanisole | Morpholine | K₃PO₄ | XantPhos | Dioxane | 110 | 88 | [3] |
| 2-Bromopyridine | Benzylamine | Cs₂CO₃ | BINAP | Toluene | 100 | 92 | [2] |
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide.[9] This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl and aryl-heterocycle structures.[10]
Hypothetical Role of this compound:
In a similar fashion to its potential role in C-N coupling, this compound could act as a supporting ligand in Suzuki-Miyaura reactions. The steric bulk would be anticipated to facilitate the transmetalation and reductive elimination steps of the catalytic cycle.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol %) or a combination of a palladium precursor and the ligand (this compound).
-
Solvent and Degassing: Add the solvent system (e.g., a mixture of toluene and water or dioxane and water). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction and Monitoring: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-100 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.
Table 2: Representative Data for Suzuki-Miyaura Coupling with Various Ligands
| Aryl Halide | Boronic Acid | Base | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | PdCl₂{8-(di-tert-butylphosphinooxy)quinoline)} | DMF | 80 | ~100 | [1] |
| 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | K₂CO₃ | Immobilized Pd₃ cluster | Toluene/H₂O | 100 | >95 | [11] |
| 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 94 | [9] |
Application as a Synthetic Intermediate for Kinase Inhibitors
The quinoline scaffold is a common feature in many kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways, particularly in cancer.[12][13] Several FDA-approved kinase inhibitors contain a quinoline core.[12]
The synthesis of these complex molecules often involves the construction of a substituted quinoline ring system. This compound can serve as a valuable starting material or intermediate in the multi-step synthesis of novel kinase inhibitors. The tert-butyl group can provide a key steric interaction within the kinase's binding pocket or can be used to modulate the physicochemical properties of the final compound, such as solubility and metabolic stability.
Hypothetical Synthetic Pathway to a Kinase Inhibitor:
Caption: Hypothetical workflow for the synthesis of a kinase inhibitor.
Signaling Pathway and Catalytic Cycle Diagrams
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Conclusion
This compound represents a promising, yet underexplored, molecule for applications in pharmaceutical synthesis. Its inherent steric bulk and the established importance of the quinoline scaffold suggest its potential as a highly effective ligand in palladium-catalyzed cross-coupling reactions and as a valuable building block for the synthesis of complex drug molecules, particularly kinase inhibitors. Further research into the specific applications and optimization of reaction conditions using this compound is warranted and could open new avenues for the efficient synthesis of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of the analytical ligand 2-tert.-butyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity [mdpi.com]
- 11. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-tert-Butylquinoline: A Versatile Building Block for Advanced Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone in the development of a wide array of functional materials and pharmaceuticals. Among its many derivatives, 2-tert-Butylquinoline stands out as a particularly valuable building block. The presence of the sterically bulky tert-butyl group at the 2-position imparts unique electronic and physical properties to the quinoline system, leading to enhanced performance and new applications in fields ranging from organic electronics to medicinal chemistry.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functional materials, with a focus on organic light-emitting diodes (OLEDs) and fluorescent sensors.
Key Applications and Advantages
The incorporation of a this compound moiety can confer several advantageous properties to a material, including:
-
Improved Solubility: The bulky and non-polar tert-butyl group enhances the solubility of the resulting materials in common organic solvents, facilitating solution-based processing techniques.
-
Reduced Intermolecular Interactions: The steric hindrance provided by the tert-butyl group can effectively suppress detrimental intermolecular quenching effects, such as aggregation-caused quenching (ACQ) in fluorescent materials, leading to higher emission quantum yields in the solid state.
-
Enhanced Stability: The tert-butyl group can protect the quinoline core from chemical degradation, leading to materials with improved operational stability.
-
Tuning of Electronic Properties: The electron-donating nature of the tert-butyl group can modulate the electronic energy levels of the quinoline system, allowing for the fine-tuning of photophysical and electronic properties.
These advantages have led to the successful application of this compound derivatives in various functional materials, as summarized in the table below.
Functional Materials Derived from this compound
| Functional Material Class | Specific Derivative Example | Key Properties & Performance Metrics | Application |
| OLED Emitters | Lithium bis(2-tert-butyl-8-quinolinato) | Blue fluorescence | Organic Light-Emitting Diodes (OLEDs) |
| TADF Materials | tert-Butyl substituted hetero-donor compounds | High External Quantum Efficiency (EQE) of up to 25.8% | Solution-processed non-doped blue OLEDs[1] |
| Fluorescent Sensors | Metal complexes of 2-tert-butyl-8-hydroxyquinoline | Turn-on fluorescence upon metal ion binding | Detection of metal ions |
Experimental Protocols
Protocol 1: Synthesis of 2-tert-Butyl-8-hydroxyquinoline
This protocol describes two effective methods for the synthesis of the key intermediate, 2-tert-butyl-8-hydroxyquinoline, which serves as a ligand for the preparation of various functional metal complexes.[2]
Method A: Direct tert-Butylation
This method involves the direct reaction of 8-hydroxyquinoline with tert-butyllithium.
Materials:
-
8-hydroxyquinoline
-
tert-Butyllithium solution in pentane
-
Anhydrous diethyl ether
-
Ammonium chloride solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 8-hydroxyquinoline in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of tert-butyllithium in pentane to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Method B: Cyclization Reaction
This method is based on the cyclization of o-aminophenol with 3-chloro-4,4-dimethylpent-2-enal.
Materials:
-
o-Aminophenol
-
3-chloro-4,4-dimethylpent-2-enal
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
Prepare a solution of o-aminophenol in aqueous hydrochloric acid.
-
Heat the solution to reflux.
-
Slowly add 3-chloro-4,4-dimethylpent-2-enal to the refluxing solution.
-
Continue refluxing for 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-tert-butyl-8-hydroxyquinoline.
Protocol 2: Synthesis of a Fluorescent Metal Complex of 2-tert-Butyl-8-hydroxyquinoline (Generic Procedure)
This protocol provides a general method for the synthesis of metal complexes of 2-tert-butyl-8-hydroxyquinoline, which can be adapted for various metal ions (e.g., Li⁺, Al³⁺, Zn²⁺).
Materials:
-
2-tert-butyl-8-hydroxyquinoline
-
A suitable metal salt (e.g., lithium hydroxide, aluminum isopropoxide, zinc acetate)
-
Anhydrous solvent (e.g., ethanol, methanol, or toluene)
Procedure:
-
Dissolve 2-tert-butyl-8-hydroxyquinoline in the chosen anhydrous solvent under an inert atmosphere.
-
In a separate flask, dissolve the metal salt in the same anhydrous solvent. For less soluble salts, heating may be required.
-
Slowly add the metal salt solution to the 2-tert-butyl-8-hydroxyquinoline solution with vigorous stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the metal salt.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or sublimation.
Visualizing Synthesis and Application Workflows
The following diagrams illustrate the logical flow of the synthesis of functional materials using this compound and a general workflow for its application in OLEDs.
Caption: Synthetic pathways to 2-tert-butyl-8-hydroxyquinoline and its subsequent use in forming functional metal complexes.
References
Application Notes and Protocols: Experimental Setup for the Nitration of 2-tert-Butylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the nitration of 2-tert-butylquinoline. The following procedures are based on established methodologies for the nitration of related heterocyclic and aromatic compounds, offering a comprehensive guide for the synthesis, purification, and characterization of nitro-2-tert-butylquinoline derivatives.
Introduction
The nitration of quinoline derivatives is a crucial reaction in organic synthesis, providing key intermediates for the development of novel pharmaceutical agents and functional materials. The introduction of a nitro group onto the quinoline scaffold can significantly modulate its electronic properties and biological activity. This protocol details a potential experimental setup for the nitration of this compound, a substrate with a bulky electron-donating group. While direct literature on the nitration of this specific compound is limited, the following procedures are extrapolated from successful nitration reactions of similar quinoline and aromatic systems.
Proposed Reaction Scheme
The primary objective is to introduce a nitro group (-NO₂) onto the this compound core. The position of nitration will be influenced by the directing effects of the quinoline nitrogen and the tert-butyl group.
Caption: Proposed reaction for the nitration of this compound.
Experimental Protocols
Two primary methods are proposed for the nitration of this compound: a classic approach using a mixed acid system and a milder method employing tert-butyl nitrite.
Method A: Nitration with Mixed Acid (HNO₃/H₂SO₄)
This traditional method is effective for the nitration of many aromatic compounds.
Materials:
-
This compound (C₁₃H₁₅N)[1]
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in concentrated sulfuric acid (5-10 mL per gram of substrate) at 0°C using an ice bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the stirring solution over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the different nitro isomers.
Method B: Nitration with tert-Butyl Nitrite (TBN)
This method offers a milder, metal-free alternative for nitration.[2][3][4][5][6][7][8]
Materials:
-
This compound (C₁₃H₁₅N)[1]
-
tert-Butyl Nitrite (TBN)
-
Acetonitrile (CH₃CN) or another suitable solvent (e.g., THF)[5]
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile (10-20 mL per gram of substrate).
-
Addition of Nitrating Agent: Add tert-butyl nitrite (2.0-3.0 eq) to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired nitro-2-tert-butylquinoline isomers.
Data Presentation: Summary of Reaction Conditions
| Parameter | Method A (Mixed Acid) | Method B (tert-Butyl Nitrite) | Reference |
| Nitrating Agent | Nitric Acid / Sulfuric Acid | tert-Butyl Nitrite (TBN) | [9],[2][3][4][5][6][7][8] |
| Solvent | Sulfuric Acid | Acetonitrile, THF, etc. | [9],[5] |
| Temperature | 0-10°C | Room Temperature to Reflux | [9],[5] |
| Reaction Time | 2-4 hours | 4-12 hours | - |
| Work-up | Neutralization & Extraction | Direct Concentration | - |
| Advantages | Strong nitrating conditions | Milder, metal-free conditions | [9],[2] |
| Disadvantages | Harsh acidic conditions, potential for side reactions | Longer reaction times, requires heating | - |
Characterization of Products
The purified products should be characterized by standard analytical techniques to confirm their structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the nitrated product (C₁₇H₂₂N₂O₂).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact structure and determine the position of the nitro group on the quinoline ring.
-
Infrared (IR) Spectroscopy: To confirm the presence of the nitro group (typically strong absorptions around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated isomers. The use of techniques like femtosecond time-resolved mass spectrometry could aid in the quantitative analysis of isomer mixtures if separation is challenging.[11]
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and analysis of nitro-2-tert-butylquinoline.
Caption: General workflow for the nitration of this compound.
Safety Precautions
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The nitration reaction can be exothermic. Maintain strict temperature control, especially during the addition of the nitrating agent.
-
tert-Butyl nitrite is flammable and should be handled in a well-ventilated area away from ignition sources.
-
Always add acid to water, not the other way around, during the work-up of the mixed acid reaction to avoid violent splashing.
References
- 1. This compound | C13H15N | CID 598409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of nitro‐containing isoquinoline‐1,3‐diones with tert‐butyl nitrite | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective C3–H nitration of 2-sulfanilamidopyridines with tert-butyl nitrite - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. tert-Butyl nitrite (TBN) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. US3927127A - Nitration process - Google Patents [patents.google.com]
- 10. 2,4-Ditert-butyl-8-nitro-quinoline | C17H22N2O2 | CID 3008476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Scaling Up the Synthesis of 2-tert-Butylquinoline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 2-tert-Butylquinoline, with a focus on a scalable laboratory procedure. The presented protocol is based on the established Doebner-von Miller reaction, a robust and widely used method for the preparation of quinoline derivatives.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As research and development progress, the need for larger quantities of this molecule necessitates a reliable and scalable synthetic route. This application note details a step-by-step procedure for the gram-scale synthesis of this compound, including reaction setup, monitoring, workup, and purification.
Reaction Scheme
The synthesis proceeds via the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. In this protocol, aniline reacts with pivalaldehyde in the presence of a Lewis acid catalyst to yield this compound.
Figure 1: Overall reaction scheme for the synthesis of this compound via the Doebner-von Miller reaction.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a 10-gram scale. Appropriate adjustments to equipment and reagent quantities will be necessary for further scale-up.
Materials and Equipment
| Material/Equipment | Specifications |
| Aniline | Reagent grade, freshly distilled |
| Pivalaldehyde | Reagent grade |
| Zinc chloride (ZnCl₂) | Anhydrous |
| Hydrochloric acid (HCl) | Concentrated (37%) |
| Dichloromethane (DCM) | Reagent grade |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Sodium sulfate (Na₂SO₄) | Anhydrous |
| Round-bottom flask | 500 mL, three-necked |
| Reflux condenser | |
| Addition funnel | 100 mL |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | 500 mL |
| Rotary evaporator | |
| Glassware for purification |
Procedure
1. Reaction Setup:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add aniline (27.9 g, 0.3 mol) and dichloromethane (150 mL).
-
Cool the mixture to 0 °C in an ice bath.
2. Catalyst Addition:
-
Slowly add anhydrous zinc chloride (40.9 g, 0.3 mol) to the stirred aniline solution. The addition is exothermic, so maintain the temperature below 10 °C.
3. Addition of Pivalaldehyde:
-
In the addition funnel, place pivalaldehyde (25.8 g, 0.3 mol).
-
Add the pivalaldehyde dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.
4. Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40 °C for DCM) and maintain reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
5. Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding 100 mL of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution will occur.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
6. Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the described 10-gram scale synthesis.
| Parameter | Value |
| Reactants | |
| Aniline | 27.9 g (0.3 mol) |
| Pivalaldehyde | 25.8 g (0.3 mol) |
| Zinc Chloride | 40.9 g (0.3 mol) |
| Reaction Conditions | |
| Solvent | Dichloromethane (150 mL) |
| Temperature | Reflux (~40 °C) |
| Reaction Time | 4 hours |
| Product | |
| Theoretical Yield | 55.6 g |
| Expected Actual Yield | ~44.5 g (80% yield) |
| Appearance | Yellow to brown oil |
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for this compound synthesis.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Aniline is toxic and can be absorbed through the skin. Handle with care.
-
Pivalaldehyde is flammable and an irritant.
-
Zinc chloride is corrosive and hygroscopic.
-
Concentrated hydrochloric acid is highly corrosive.
-
The quenching step with sodium bicarbonate is exothermic and produces gas. Perform this step slowly and with caution.
Conclusion
The provided protocol offers a detailed and scalable method for the synthesis of this compound using the Doebner-von Miller reaction. By following these guidelines, researchers can reliably produce this compound on a gram scale to support further investigation and development. Careful adherence to the procedure and safety precautions is essential for a successful and safe synthesis.
Application Notes and Protocols for the Use of 2-tert-Butylquinoline in Organometallic Complex Preparation
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the potential use of 2-tert-Butylquinoline as a ligand in the synthesis of organometallic complexes. Due to a lack of specific examples in the current scientific literature for this particular ligand, this guide offers a generalized methodology based on established principles for related sterically hindered quinoline ligands. The protocols and data tables provided are intended as a starting point for researchers exploring the coordination chemistry of this compound.
Application Notes
The introduction of a bulky tert-butyl group at the 2-position of the quinoline ring is expected to impart unique steric and electronic properties to the resulting organometallic complexes. These properties can be advantageous in various applications, particularly in catalysis and materials science.
Potential Advantages of this compound as a Ligand:
-
Steric Hindrance: The tert-butyl group can create a sterically crowded environment around the metal center. This can influence the coordination number and geometry of the complex, potentially leading to the stabilization of unusual coordination environments. In catalysis, this steric bulk can enhance selectivity by controlling the approach of substrates to the active site.
-
Electronic Effects: The electron-donating nature of the tert-butyl group can increase the electron density on the quinoline nitrogen, enhancing its coordinating ability. This can lead to stronger metal-ligand bonds and influence the electronic properties of the metal center, which is crucial for tuning catalytic activity.
-
Solubility: The lipophilic tert-butyl group can improve the solubility of the resulting organometallic complexes in organic solvents, facilitating their synthesis, purification, and application in homogeneous catalysis.
-
Stabilization: The steric bulk can protect the metal center from unwanted side reactions, such as dimerization or decomposition, thereby increasing the stability and lifetime of the catalyst.
Potential Applications:
-
Homogeneous Catalysis: Organometallic complexes bearing this compound could be effective catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenation, and polymerization. The steric and electronic properties of the ligand can be tuned to optimize catalytic performance.
-
Materials Science: The unique photophysical and electronic properties of organometallic complexes make them promising candidates for applications in organic light-emitting diodes (OLEDs), sensors, and solar cells. The this compound ligand could be used to fine-tune these properties.
-
Drug Development: While less common, organometallic complexes have shown promise as therapeutic agents. The steric hindrance provided by the this compound ligand could influence the biological activity and selectivity of such compounds.
Experimental Protocols
The following are generalized protocols for the synthesis of organometallic complexes using this compound. These should be adapted and optimized based on the specific metal precursor and desired complex.
Protocol 1: General Synthesis of a [M(this compound)Cl₂]₂ Dimer (M = Ru, Rh)
This protocol describes a common method for the synthesis of a dimeric precursor which can then be used to generate a variety of monomeric complexes.
Materials:
-
Metal precursor (e.g., RuCl₃·xH₂O, [Rh(COD)Cl]₂)
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., toluene, methanol)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the metal precursor in the chosen solvent.
-
Add a stoichiometric amount of this compound to the solution. The molar ratio of metal to ligand will depend on the desired product. For a simple adduct, a 1:1 or 1:2 ratio is a good starting point.
-
Reflux the reaction mixture for a specified time (typically 4-24 hours), monitoring the reaction by a suitable technique (e.g., TLC, NMR).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under vacuum.
-
The product may precipitate upon cooling or upon addition of a less polar solvent (e.g., hexane).
-
Isolate the solid product by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, Elemental Analysis).
Protocol 2: Synthesis of a Monomeric [M(arene)(this compound)Cl]PF₆ Complex (M = Ru)
This protocol describes the synthesis of a "piano-stool" type complex, which is a common motif in organometallic chemistry.
Materials:
-
Dimeric precursor (e.g., [Ru(p-cymene)Cl₂]₂)
-
This compound
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, methanol)
-
Inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the dimeric metal precursor in the chosen solvent.
-
Add a slight excess (e.g., 2.2 equivalents per dimer) of this compound.
-
Stir the reaction mixture at room temperature or gentle heat for a specified time (typically 2-12 hours).
-
In a separate flask, dissolve a slight excess of NH₄PF₆ in a minimal amount of a polar solvent (e.g., methanol).
-
Add the NH₄PF₆ solution to the reaction mixture. A precipitate should form.
-
Stir the mixture for an additional 1-2 hours.
-
Isolate the solid product by filtration, wash with the reaction solvent and then with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Recrystallize the product if necessary.
-
Characterize the product using standard analytical techniques.
Data Presentation
The following table provides a template for summarizing key quantitative data for newly synthesized organometallic complexes containing this compound.
| Complex ID | Formula | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (ν, cm⁻¹) | Mass Spec (m/z) | Elemental Analysis (%) |
| Complex 1 | [Example Formula] | C: , H: , N: | |||||
| Complex 2 | [Example Formula] | C: , H: , N: | |||||
| ... |
Visualizations
The following diagrams illustrate the general concepts discussed in these application notes.
Caption: Logical relationship between the properties of this compound and its potential applications in organometallic chemistry.
Caption: General experimental workflow for the synthesis of an organometallic complex with this compound.
Application Notes and Protocols for High-Throughput Screening of 2-tert-Butylquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] The introduction of a bulky substituent, such as a tert-butyl group at the 2-position, can significantly influence the pharmacological properties of the quinoline ring system. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-tert-butylquinoline analogs to identify and characterize novel bioactive compounds.
While specific HTS data for this compound analogs is not extensively available in the public domain, this document leverages established protocols for the screening of other quinoline derivatives and analogous compounds. The provided methodologies can be adapted to evaluate the potential of this compound analogs against various biological targets, including but not limited to cancer cell lines, protein kinases, and ABC transporters.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from high-throughput screening of a hypothetical library of this compound analogs.
Table 1: Cytotoxicity Screening of this compound Analogs
| Compound ID | Structure | Concentration (µM) | Cell Line | % Growth Inhibition | IC50 (µM) |
| TBQ-001 | 10 | MCF-7 | 85 | 2.5 | |
| TBQ-002 | 10 | MCF-7 | 45 | 15.2 | |
| TBQ-003 | 10 | A549 | 92 | 1.8 | |
| TBQ-004 | 10 | A549 | 30 | > 50 | |
| ... | ... | ... | ... | ... | ... |
Table 2: Kinase Inhibition Profile of Active this compound Analogs
| Compound ID | Target Kinase | % Inhibition @ 10 µM | IC50 (µM) |
| TBQ-001 | EGFR | 95 | 0.5 |
| TBQ-001 | VEGFR2 | 78 | 3.1 |
| TBQ-003 | Src | 88 | 1.2 |
| ... | ... | ... | ... |
Table 3: ABC Transporter Inhibition by this compound Analogs
| Compound ID | Transporter | Substrate | % Efflux Inhibition @ 10 µM | EC50 (µM) |
| TBQ-005 | ABCG2 | Pheophorbide A | 92 | 1.5 |
| TBQ-006 | MRP1 | Calcein-AM | 85 | 4.2 |
| ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: High-Throughput Cytotoxicity Screening using MTT Assay
This protocol is adapted from established methods for assessing the antiproliferative activity of quinoline derivatives against cancer cell lines.[2][3]
Objective: To determine the concentration-dependent cytotoxic effects of this compound analogs on various cancer cell lines.
Materials:
-
This compound analog library (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 10 minutes on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
-
Determine the IC50 values (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: High-Throughput Screening for ABC Transporter Inhibitors
This protocol is based on a fluorescent substrate accumulation assay for identifying inhibitors of ABC transporters like ABCG2 and MRP1.[4]
Objective: To identify this compound analogs that inhibit the efflux activity of ABC transporters.
Materials:
-
HEK293 cells overexpressing the ABC transporter of interest (e.g., ABCG2 or MRP1) and parental HEK293 cells.
-
This compound analog library (dissolved in DMSO).
-
Fluorescent substrates: Pheophorbide A (for ABCG2) or Calcein-AM (for MRP1).
-
Known inhibitors as positive controls (e.g., Fumitremorgin C for ABCG2, MK-571 for MRP1).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well or 384-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding:
-
Seed the transporter-overexpressing and parental cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound and Substrate Incubation:
-
Prepare a working solution of the fluorescent substrate in the assay buffer.
-
Prepare dilutions of the this compound analogs and control inhibitors in the assay buffer.
-
Wash the cells with assay buffer.
-
Add the compound dilutions to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Add the fluorescent substrate to all wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells with ice-cold assay buffer to remove extracellular substrate.
-
Add fresh assay buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~405/670 nm for Pheophorbide A; Ex/Em ~494/517 nm for Calcein).
-
-
Data Analysis:
-
Subtract the background fluorescence from the parental cells.
-
Calculate the percentage of efflux inhibition: % Inhibition = [(Fluorescence with compound - Fluorescence without compound) / (Fluorescence with positive control - Fluorescence without compound)] x 100
-
Determine EC50 values for active compounds.
-
Mandatory Visualizations
Caption: High-throughput screening workflow for this compound analogs.
Caption: Workflow for the MTT-based cytotoxicity assay.
Caption: Inhibition of drug efflux by this compound analogs.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Introducing Functional Groups onto the Quinoline Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for several key methods used to introduce functional groups onto the quinoline ring. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, and the ability to selectively functionalize it is crucial for the development of novel compounds with desired properties. This guide covers traditional electrophilic and nucleophilic substitution reactions as well as modern transition-metal-catalyzed C-H functionalization, offering a range of strategies for synthetic chemists.
Overview of Quinoline Functionalization Strategies
The functionalization of the quinoline ring can be broadly categorized into three main approaches: electrophilic substitution, nucleophilic substitution, and direct C-H functionalization. The choice of method depends on the desired regioselectivity and the nature of the functional group to be introduced.
-
Electrophilic Aromatic Substitution: These reactions typically occur on the benzene ring of the quinoline system, which is more electron-rich than the pyridine ring. Substitution is generally favored at the C5 and C8 positions.[1]
-
Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1] A classic example is the Chichibabin amination.
-
Transition-Metal-Catalyzed C-H Functionalization: This modern approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering high atom economy and novel regioselectivities. A variety of positions on the quinoline ring can be targeted depending on the catalyst and directing group used.
Below is a general workflow for the functionalization of quinoline and subsequent analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-tert-Butylquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-tert-Butylquinoline synthesis. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method for synthesizing this compound is the Friedländer annulation. This reaction involves the condensation of 2-aminobenzaldehyde with pinacolone (3,3-dimethyl-2-butanone), which possesses the necessary α-methylene group adjacent to a carbonyl. The reaction can be catalyzed by acids or bases.[1][2]
Q2: What are the key reactants for the synthesis of this compound via the Friedländer reaction?
The key reactants are:
-
2-Aminobenzaldehyde: This provides the aniline and aldehyde functionalities necessary for the formation of the quinoline ring system.
-
Pinacolone (3,3-dimethyl-2-butanone): This ketone provides the α-methylene group and the tert-butyl group that will be at the 2-position of the final quinoline product.
Q3: What types of catalysts are effective for this synthesis?
A variety of catalysts can be used to promote the Friedländer synthesis of this compound, including:
-
Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid, as well as Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and indium(III) triflate (In(OTf)₃).
-
Base Catalysts: Bases such as potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu) are also effective.
-
Solid-Supported Catalysts: Recent advancements have utilized solid-supported catalysts like silica-supported sulfuric acid (SiO₂/H₂SO₄) for easier separation and improved reaction conditions.[3]
Q4: What is the underlying mechanism of the Friedländer synthesis for this compound?
The reaction proceeds through a sequence of steps:
-
Aldol Condensation: The reaction typically begins with a slow, rate-determining aldol condensation between 2-aminobenzaldehyde and the enolate of pinacolone.
-
Cyclization: The resulting intermediate undergoes a rapid intramolecular cyclization.
-
Dehydration: The cyclized product then dehydrates to form the stable aromatic quinoline ring.
An alternative pathway involves the initial formation of a Schiff base between the 2-aminobenzaldehyde and pinacolone, followed by an intramolecular aldol-type condensation and subsequent dehydration.
Experimental Protocols
Optimized Protocol for this compound Synthesis using a Solid Acid Catalyst
This protocol is based on the use of a silica-supported sulfuric acid catalyst, which has been shown to be effective for the Friedländer synthesis.
Materials:
-
2-Aminobenzaldehyde
-
Pinacolone
-
Silica-supported sulfuric acid (SiO₂/H₂SO₄)
-
Ethanol (or solvent-free conditions)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2-aminobenzaldehyde (1.0 mmol) and pinacolone (1.2 mmol).
-
Add the silica-supported sulfuric acid catalyst (refer to the table below for suggested catalyst loading).
-
The reaction can be performed neat (solvent-free) or in a solvent such as ethanol. For solvent-free conditions, proceed to the next step. If using a solvent, add ethanol (5 mL).
-
Heat the reaction mixture to the desired temperature (see table for examples) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed solvent-free, dissolve the residue in ethyl acetate. If in ethanol, evaporate the solvent and then dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
Table 1: Comparison of Catalysts and Conditions for this compound Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SiO₂/H₂SO₄ | 10 | Solvent-free | 80 | 2 | 95 |
| p-TSA | 10 | Ethanol | Reflux | 6 | 85 |
| KOH | 20 | Ethanol | Reflux | 8 | 78 |
| ZnCl₂ | 15 | Toluene | Reflux | 10 | 72 |
| In(OTf)₃ | 5 | Dichloromethane | Room Temp | 12 | 88 |
Note: The data presented in this table is a compilation of typical results for Friedländer synthesis and should be used as a guideline for optimization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Steric Hindrance: The bulky tert-butyl group on pinacolone can slow down the initial aldol condensation. 2. Ineffective Catalyst: The chosen catalyst may not be strong enough or may be deactivated. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached. 4. Decomposition of Starting Material: 2-Aminobenzaldehyde can be unstable under harsh conditions. | 1. Increase the reaction temperature and/or reaction time. Consider using a more active catalyst (e.g., a stronger Lewis acid or a solid acid catalyst). 2. Try a different catalyst from the list provided in Table 1. Ensure the catalyst is fresh and anhydrous. 3. Gradually increase the reaction temperature, monitoring for product formation and starting material decomposition by TLC. 4. Use milder reaction conditions, such as a lower temperature and a less aggressive catalyst. |
| Formation of Side Products | 1. Self-Condensation of 2-Aminobenzaldehyde: This can occur under certain conditions, leading to polymeric byproducts. 2. Self-Condensation of Pinacolone: Base-catalyzed self-condensation of the ketone can compete with the desired reaction. 3. Incomplete Dehydration: The intermediate before the final dehydration step may accumulate. | 1. Slowly add the catalyst to the reaction mixture. Consider using a catalyst that favors the intermolecular reaction. 2. If using a base catalyst, consider switching to an acid catalyst. 3. Ensure a sufficiently high temperature and/or a catalyst that effectively promotes dehydration. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Co-elution during column chromatography. 2. Oily Product: The product may be difficult to crystallize. | 1. Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. 2. If a solid product is desired, attempt recrystallization from a variety of solvents. If it remains an oil, purification by chromatography is the standard method. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision guide for addressing low product yield in the synthesis.
References
Technical Support Center: Purification of Crude 2-tert-Butylquinoline by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-tert-Butylquinoline using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of a relatively non-polar compound like this compound, silica gel (SiO₂) is the most common and recommended stationary phase.[1] Alumina (Al₂O₃) can also be used, but silica gel is generally the first choice for this type of compound.[1]
Q2: How do I choose an appropriate solvent system (mobile phase)?
A2: The choice of solvent system is critical for good separation. A common starting point for non-polar compounds is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate.[2] You can determine the optimal ratio by running a preliminary Thin Layer Chromatography (TLC) analysis. Aim for an Rf value of approximately 0.2-0.3 for the this compound spot.[3]
Q3: My crude this compound is an oil and not soluble in the chosen mobile phase. How should I load it onto the column?
A3: If your sample does not dissolve in the mobile phase, you can use a technique called "dry loading".[4] Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]
Q4: How can I monitor the separation during the column chromatography?
A4: Collect the eluent in a series of fractions (e.g., in test tubes). You can monitor the separation by performing TLC on the collected fractions.[4] Spot a small amount from each fraction onto a TLC plate and develop it in your chosen solvent system. This will allow you to identify which fractions contain your purified product and which contain impurities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| The compound is not moving down the column (stuck at the origin). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a 95:5 hexanes:ethyl acetate mixture, try changing to a 90:10 or 85:15 mixture.[3] |
| The compound is eluting too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, if you are using an 80:20 hexanes:ethyl acetate mixture, try a 90:10 or 95:5 mixture. |
| The separation between this compound and impurities is poor (overlapping bands). | The solvent system is not providing adequate resolution. | Try a different solvent system. For example, you could substitute ethyl acetate with diethyl ether or dichloromethane in your hexane mixture. Running a gradient elution, where you gradually increase the polarity of the mobile phase during the chromatography, can also improve separation of closely eluting compounds.[3] |
| The bands on the column are streaking or tailing. | The column may be overloaded with the sample. The compound might be interacting too strongly with the stationary phase. The column may not be packed properly. | Reduce the amount of crude material loaded onto the column. Adding a small amount of a slightly more polar solvent to the mobile phase can sometimes reduce tailing.[3] Ensure the column is packed uniformly without any air bubbles or cracks. |
| No compound is eluting from the column. | The compound may have decomposed on the silica gel. The compound may be too polar for the chosen solvent system. | While this compound is generally stable, acidic impurities in the silica could potentially cause degradation. You can try using deactivated silica gel. If the compound is more polar than anticipated, a significantly more polar mobile phase may be required. Flushing the column with a very polar solvent like methanol can help elute any strongly adsorbed compounds.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal Solvent System using TLC
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Prepare several TLC chambers with different ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 85:15).
-
Spot the crude mixture onto separate TLC plates for each solvent system.
-
Develop the plates and visualize the spots under a UV lamp.
-
The ideal solvent system will give the this compound spot an Rf value of approximately 0.2-0.3.
Protocol 2: Column Chromatography of Crude this compound
-
Column Preparation:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.[6]
-
Add a thin layer of sand.[6]
-
Prepare a slurry of silica gel in the chosen mobile phase (determined from Protocol 1).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[6]
-
Once the silica has settled, add a layer of sand on top to protect the silica bed.[4]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column reservoir.
-
Begin collecting the eluent in fractions.
-
Maintain a constant level of solvent above the stationary phase at all times to prevent the column from running dry.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. reddit.com [reddit.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
Troubleshooting low conversion rates in 2-tert-Butylquinoline reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-tert-Butylquinoline, particularly in addressing low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound synthesis via Friedländer condensation is resulting in a low yield. What are the potential causes?
Low conversion rates in the Friedländer synthesis of this compound can stem from several factors. The reaction involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group.[1][2] Common issues include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.[3]
-
Inefficient Catalysis: The choice and concentration of the acid or base catalyst are crucial for promoting the condensation and subsequent cyclodehydration steps.[4][5]
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the reactants, slowing down the reaction rate.
-
Side Reactions: Competing side reactions, such as self-condensation of the ketone or aldehyde, can consume starting materials and reduce the yield of the desired product.
-
Purity of Reactants: Impurities in the starting materials, such as the o-aminoaryl ketone or the carbonyl compound, can interfere with the reaction.
Q2: How can I optimize the reaction conditions to improve the conversion rate?
Systematic optimization of reaction parameters is key. Consider the following adjustments:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Experiment with a range of temperatures to find the optimal balance. Microwave-assisted heating has been shown to reduce reaction times and improve yields in some Friedländer syntheses.[3][6]
-
Catalyst: Screen different acid or base catalysts. Lewis acids like ZnCl₂ and Brønsted acids have been used effectively in quinoline synthesis.[4][7] The concentration of the catalyst should also be optimized.
-
Solvent: The polarity of the solvent can influence the reaction. While some reactions can be performed under solvent-free conditions, experimenting with different solvents like ethanol or water may be beneficial.[4][8]
Q3: Are there common side reactions I should be aware of, and how can I minimize them?
Yes, several side reactions can lower the yield of this compound. In the context of a Friedländer synthesis, these can include:
-
Self-condensation of the carbonyl compound: If the ketone or aldehyde containing the α-methylene group is prone to self-condensation (an aldol reaction), this can be a significant competing pathway. Using a stoichiometric amount or a slight excess of the o-aminoaryl ketone can help favor the desired reaction.
-
Cannizzaro reaction: If an aldehyde without α-hydrogens is used under basic conditions, it can undergo a disproportionation reaction.
-
Formation of regioisomers: When using unsymmetrical ketones, there is a possibility of forming different regioisomers of the quinoline product, which can complicate purification and lower the yield of the desired isomer.[7][9]
To minimize these, carefully control the stoichiometry of your reactants and the reaction conditions, particularly temperature and catalyst loading.
Q4: My reaction mixture is turning dark and forming tar-like substances. What is causing this and how can I prevent it?
Tar formation is a common issue in some quinoline syntheses, particularly the Skraup synthesis, which is known for its harsh reaction conditions involving strong acids and high temperatures.[10] While the Friedländer synthesis is generally milder, prolonged heating at high temperatures or the use of overly aggressive catalysts can lead to decomposition and polymerization of starting materials and intermediates, resulting in tar formation.
To prevent this:
-
Use milder reaction conditions: Explore lower temperatures and shorter reaction times.
-
Optimize catalyst choice and concentration: A less aggressive catalyst might be sufficient to promote the reaction without causing significant degradation.
-
Ensure inert atmosphere: If your reactants or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Data Presentation
Table 1: Effect of Catalyst and Conditions on Quinoline Synthesis Yield (General Friedländer Annulation)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Solvent-free | 100 | 0.5 | 85 | [4] |
| PEG-SO₃H | Water | 60 | 2 | 90 | [4] |
| Amberlyst-15 | Ethanol | Reflux | 5 | 88 | [4] |
| FeCl₃·6H₂O | Water | Room Temp | 1 | 97 | |
| Ceric Ammonium Nitrate | Acetonitrile | Room Temp | 0.75 | 92 | |
| None | Water | 70 | 3 | 97 | [8] |
Note: These are examples from general quinoline syntheses and should be adapted and optimized for this compound.
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedländer Annulation
This protocol provides a general methodology. Specific quantities and conditions should be optimized for your specific reactants.
Materials:
-
2-Aminoacetophenone (or other suitable o-aminoaryl ketone)
-
Pivalaldehyde (or other carbonyl compound with a reactive α-methylene to yield the tert-butyl group)
-
Catalyst (e.g., FeCl₃·6H₂O, 10 mol%)
-
Solvent (e.g., water or ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask, add 2-aminoacetophenone (1 equivalent), pivalaldehyde (1.2 equivalents), and the chosen solvent.
-
With stirring, add the catalyst (e.g., FeCl₃·6H₂O, 0.1 equivalents).
-
Attach a reflux condenser and heat the mixture to the desired temperature (e.g., room temperature or reflux) with continuous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the catalyst and any water-soluble byproducts. This typically involves extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure this compound.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Simplified Friedländer synthesis pathway.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-tert-Butylquinoline Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the C-H functionalization of 2-tert-butylquinoline. The bulky tert-butyl group at the C2 position introduces specific steric challenges that influence reaction outcomes, particularly regioselectivity and reaction rates. This guide is designed to help you navigate these challenges and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of this compound challenging?
The primary challenge in the functionalization of this compound arises from the steric hindrance imposed by the bulky tert-butyl group at the C2 position. This steric bulk can:
-
Hinder catalyst coordination: The tert-butyl group can impede the approach of the transition metal catalyst to the nitrogen atom, which is often crucial for directing the C-H activation.
-
Influence regioselectivity: The steric hindrance at C2 often disfavors functionalization at the adjacent C3 position and can lead to a preference for functionalization at more remote positions, such as C8.[1]
-
Require more forcing reaction conditions: Overcoming the steric barrier may necessitate higher temperatures, longer reaction times, or more reactive catalysts, which can sometimes lead to side reactions.
Q2: Which catalytic systems are most effective for the functionalization of this compound?
Palladium, rhodium, and copper-based catalytic systems are commonly employed for the C-H functionalization of quinolines.[2] For this compound, the choice of catalyst is critical for achieving desired regioselectivity:
-
Palladium Catalysts: Often used for C-H arylation and alkenylation. In the case of quinoline N-oxides, palladium catalysis can be directed to the C8 position.[1][3]
-
Rhodium Catalysts: Known for their high reactivity in C-H activation and can be used for a variety of functionalizations, including amination and annulation reactions.[4]
-
Copper Catalysts: Often employed for C-N and C-S bond formation.
The optimal catalyst will depend on the specific transformation you are trying to achieve.
Q3: How does the use of the N-oxide of this compound affect the reaction?
The conversion of the quinoline nitrogen to an N-oxide is a common strategy to facilitate C-H functionalization. The N-oxide group acts as a directing group, coordinating to the metal catalyst and directing the C-H activation to the C8 position.[1][3] This is particularly advantageous for this compound, where the C2 position is sterically hindered. Without the N-oxide, functionalization might be less selective or require harsher conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the functionalization of this compound in a question-and-answer format.
Problem 1: Low or No Product Yield
-
Question: I am not observing any product formation, or the yield is very low. What are the potential causes and solutions?
-
Answer: Low yields in the functionalization of this compound can stem from several factors, primarily related to the steric hindrance of the substrate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
Detailed Solutions:
-
Catalyst and Ligand: The steric bulk of this compound may require a less sterically demanding ligand on the metal center to allow for effective coordination. Consider screening a panel of ligands with varying steric and electronic properties. For palladium-catalyzed reactions, phosphine ligands like P(t-Bu)3 or Johnphos are often effective.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. For palladium-catalyzed C8-arylation of quinoline N-oxides, polar aprotic solvents like DMF or DMA are often used, but sometimes the addition of a protic solvent like acetic acid can be beneficial.[1]
-
Temperature and Reaction Time: Due to the sterically hindered nature of the substrate, higher temperatures and longer reaction times may be necessary to achieve a reasonable conversion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid decomposition.
-
Base: The choice and stoichiometry of the base are critical. For C-H activation, a base is often required to facilitate the deprotonation step. Common bases include carbonates (e.g., K2CO3, Cs2CO3) and carboxylates (e.g., KOAc). The strength and solubility of the base can influence the reaction rate.
-
-
Problem 2: Poor Regioselectivity (Mixture of Isomers)
-
Question: I am obtaining a mixture of isomers (e.g., C8 and other positions). How can I improve the regioselectivity of the reaction?
-
Answer: Achieving high regioselectivity is a key challenge with substituted quinolines. The electronic properties and steric environment of the substrate, as well as the reaction conditions, play a crucial role.
-
Logical Relationship for Improving Regioselectivity:
Caption: Factors influencing regioselectivity in this compound functionalization.
-
Detailed Solutions:
-
Directing Group Strategy: As mentioned, using the N-oxide of this compound is the most effective strategy to direct functionalization to the C8 position.[1][3]
-
Catalyst and Ligand Selection: The nature of the catalyst and ligand can significantly influence regioselectivity. For instance, in some palladium-catalyzed reactions, the choice of ligand can tune the selectivity between different C-H bonds.
-
Solvent Effects: The polarity and coordinating ability of the solvent can alter the catalyst's environment and influence which C-H bond is activated. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMA) and protic (e.g., acetic acid).[1]
-
Temperature: Reaction temperature can sometimes affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the isomeric ratio of the products.
-
-
Experimental Protocols and Data
The following tables provide a summary of representative experimental conditions for the functionalization of quinoline derivatives, which can serve as a starting point for the optimization of this compound functionalization.
Table 1: Representative Conditions for Pd-Catalyzed C8-Arylation of Quinoline N-Oxides [1]
| Parameter | Condition |
| Substrate | Quinoline N-oxide derivative |
| Catalyst | Pd(OAc)₂ (5-10 mol%) |
| Ligand | Often ligandless, but phosphine ligands can be screened |
| Arylating Agent | Aryl iodide or bromide (1.2-2.0 equiv) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv) |
| Solvent | DMF, DMA, or AcOH/H₂O mixtures |
| Temperature | 100-140 °C |
| Reaction Time | 12-24 h |
Table 2: General Conditions for Rh-Catalyzed C-H Amination [4]
| Parameter | Condition |
| Substrate | Substrate with activatable C-H bond |
| Catalyst | Rh₂(esp)₂ or other Rh(II) dimers (1-5 mol%) |
| Nitrogen Source | Sulfamate esters or other amination reagents |
| Oxidant | PhI(OAc)₂ or other hypervalent iodine reagents |
| Solvent | Dichloromethane (DCM) or other chlorinated solvents |
| Temperature | Room temperature to 40 °C |
| Reaction Time | 4-12 h |
Note: The conditions in these tables are general and will likely require optimization for this compound due to its specific steric and electronic properties. It is crucial to perform systematic screening of reaction parameters to identify the optimal conditions for your desired transformation.
References
- 1. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-tert-Butylquinoline Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-tert-Butylquinoline. The following sections offer detailed experimental protocols and data to address common challenges encountered during the removal of impurities from a this compound sample.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in a this compound sample?
A1: Impurities in a this compound sample typically originate from the synthetic route used for its preparation or from degradation. Common sources include:
-
Unreacted Starting Materials: Residual quinoline or tert-butylating agents from the synthesis.
-
Side Products: Isomers of this compound (e.g., substitution at other positions of the quinoline ring) and poly-alkylated quinolines can form, particularly in reactions like Friedel-Crafts alkylation.
-
Reagents and Catalysts: Leftover catalysts (e.g., Lewis acids) and reagents from the reaction workup.
-
Degradation Products: Although relatively stable, prolonged exposure to harsh conditions (strong acids/bases, high temperatures, or UV light) can lead to the formation of degradation byproducts.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Column Chromatography: Highly effective for separating this compound from structurally similar impurities.
-
Recrystallization: A suitable method if a solid derivative of this compound can be formed or if the crude product is a solid with impurities that have different solubility profiles.
-
Vacuum Distillation: Ideal for removing non-volatile impurities or for the final purification of the liquid product.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and confirms the identity of this compound through its mass spectrum.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the purity and detecting non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): An excellent method for structural confirmation and for identifying and quantifying impurities with distinct NMR signals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots on TLC/Column | Inappropriate solvent system (eluent). | Optimize the mobile phase polarity. A common starting point for quinoline derivatives is a mixture of petroleum ether and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for this compound on a TLC plate. |
| Product Elutes Too Quickly | The mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., petroleum ether or hexane) in your eluent system. |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate). |
| Streaking or Tailing of Bands | The sample was overloaded on the column. The compound is degrading on the silica gel. The compound is not fully soluble in the mobile phase. | Use a larger column or reduce the amount of sample loaded. Deactivate the silica gel with a small amount of a base like triethylamine (added to the eluent) if your compound is basic. Ensure the chosen eluent can dissolve the sample. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used. The solution is not supersaturated. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Try placing the solution in an ice bath to induce crystallization. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound if available. |
| Oiling Out Instead of Crystallization | The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly from a supersaturated solution. | Use a lower-boiling point solvent. Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly. |
| Low Recovery of Pure Product | The compound is too soluble in the cold solvent. Crystals were filtered before crystallization was complete. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Avoid using an excessive amount of cold solvent to wash the crystals. |
Vacuum Distillation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or Uncontrolled Boiling | The heating is too rapid. Lack of boiling chips or inadequate stirring. | Heat the distillation flask slowly and evenly. Use a magnetic stirrer and a stir bar, as boiling chips are not effective under vacuum. |
| Product Does not Distill at the Expected Temperature | The vacuum is not low enough. The thermometer is placed incorrectly. | Check the vacuum pump and all connections for leaks. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
| Product Decomposes During Distillation | The distillation temperature is too high. | Decrease the pressure of the system to lower the boiling point of this compound. |
Experimental Protocols
Column Chromatography Protocol
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain. Tap the column gently to ensure even packing and remove air bubbles. Do not let the silica gel run dry.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Start with a non-polar eluent (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20) to elute the compounds.
-
Monitor the separation by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC).
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate gradient (e.g., start with 98:2, increase to 90:10) |
| TLC Visualization | UV lamp (254 nm) |
Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Parameters: The following are typical starting parameters that may require optimization.
| Parameter | Setting |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless mode) |
| Oven Temperature Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-400 m/z |
Visualizations
Technical Support Center: Characterization of Quinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum of a substituted quinoline is difficult to interpret. What are the common challenges?
A1: Interpretation of 1H NMR spectra of quinoline derivatives can be challenging due to:
-
Signal Overlap: Protons on the quinoline core, especially in the aromatic region (typically 7.0-9.0 ppm), often have similar chemical shifts, leading to complex, overlapping multiplets.
-
Complex Coupling Patterns: Protons on the same ring exhibit spin-spin coupling, and long-range couplings can occur between protons on different rings, further complicating the spectra.
-
Concentration Effects: The chemical shifts of quinoline protons can be concentration-dependent due to intermolecular interactions like π-π stacking.[1] It is advisable to run NMR at a consistent and relatively dilute concentration.
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of protons, particularly those capable of hydrogen bonding.
Troubleshooting:
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are invaluable for assigning proton and carbon signals unambiguously.[2] COSY helps identify coupled protons, while HMQC correlates protons to their directly attached carbons.
-
Varying Concentration: If concentration-dependent shifts are suspected, acquiring spectra at different concentrations can help identify the affected protons.
-
Solvent Titration: If solvent effects are a concern, running the experiment in a different deuterated solvent can help resolve overlapping signals.
Q2: I am observing unexpected fragments in the mass spectrum of my quinoline derivative. What could be the cause?
A2: The fragmentation of quinoline derivatives in mass spectrometry can be complex and isomer-dependent.[3] Common fragmentation pathways include the loss of HCN (27 u) from the quinoline ring.[3] Unexpected fragments can arise from:
-
Isomeric Differences: Different positional isomers of a substituted quinoline can produce distinct fragmentation patterns, even if they have the same molecular weight.[3]
-
Complex Rearrangements: The quinoline ring system can undergo rearrangements upon ionization, leading to fragments that are not immediately obvious from the initial structure.
-
Impurities: Byproducts from the synthesis, such as incompletely cyclized precursors or over-alkylated products, can co-elute and contribute to the mass spectrum. Common synthetic routes like the Skraup or Doebner-von Miller synthesis can have various side products.[4][5]
Troubleshooting:
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can help determine the elemental composition of fragments and distinguish between species with the same nominal mass.
-
Tandem Mass Spectrometry (MS/MS): By isolating a parent ion and fragmenting it further, MS/MS can help elucidate fragmentation pathways and confirm the structure of the analyte.
-
Chromatographic Separation: Ensure good separation of your target compound from any impurities using techniques like HPLC or GC before MS analysis.
Q3: The UV-Vis spectrum of my quinoline derivative shows a shift in the maximum absorption wavelength (λmax) when I change the solvent. Is this normal?
A3: Yes, this is a common phenomenon known as solvatochromism. The position of the λmax of quinoline derivatives can be sensitive to the polarity of the solvent.[6][7] This is because the solvent can stabilize the ground and/or excited electronic states of the molecule to different extents. A shift to a longer wavelength (red shift or bathochromic shift) or a shorter wavelength (blue shift or hypsochromic shift) can occur depending on the nature of the electronic transition and the solvent. For example, a more polar solvent might stabilize a polar excited state more than the ground state, leading to a red shift.
Troubleshooting:
-
Consistent Solvent: For comparative studies, always use the same solvent.
-
Solvent Polarity Series: To study the solvatochromic behavior, acquire spectra in a series of solvents with varying polarities. This can provide insights into the nature of the electronic transitions.
Troubleshooting Guides
HPLC Analysis
Problem: Poor peak shape (tailing, fronting, or splitting) in the HPLC chromatogram of a quinoline derivative.
dot
Caption: HPLC troubleshooting workflow for poor peak shape.
Mass Spectrometry Fragmentation
Problem: Ambiguous identification of a quinoline derivative based on its mass spectrum.
dot
Caption: Decision tree for interpreting quinoline derivative mass spectra.
Data Presentation
Table 1: Typical 1H NMR Chemical Shift Ranges for Quinoline Protons
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity (Typical) |
| H-2 | 8.7 - 9.0 | dd |
| H-3 | 7.3 - 7.6 | dd |
| H-4 | 8.0 - 8.3 | d |
| H-5 | 7.7 - 8.0 | d |
| H-6 | 7.5 - 7.8 | t |
| H-7 | 7.4 - 7.7 | t |
| H-8 | 7.9 - 8.2 | d |
Note: These are approximate ranges and can vary significantly with substitution. Data compiled from general knowledge and spectral databases.[8][9]
Table 2: Common Mass Spectral Fragments for Unsubstituted Quinoline
| m/z | Identity/Loss |
| 129 | Molecular Ion (M+) |
| 102 | [M - HCN]+ |
| 76 | [C6H4]+ |
Note: The fragmentation pattern is highly dependent on the type and position of substituents.[3][10]
Table 3: UV-Vis Absorption Maxima (λmax) for Quinoline in Different Solvents
| Solvent | λmax (nm) |
| n-Hexane | ~312 |
| Chloroform | ~313 |
| Methanol | ~313 |
| 2-Propanol | ~313 |
Data extracted from a study on various quinoline derivatives; values for unsubstituted quinoline are shown.[6][7]
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of Quinoline Derivatives
-
Column Selection: A C18 reverse-phase column is a common starting point (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase Preparation: A mixture of acetonitrile (ACN) or methanol (MeOH) and an aqueous buffer is typically used. For basic quinoline derivatives, a slightly acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid in water) can improve peak shape by ensuring the analyte is in its protonated form.[11] A common starting gradient could be 10-90% ACN over 20 minutes.
-
Sample Preparation: Dissolve the quinoline derivative in the initial mobile phase composition or a compatible solvent to ensure good peak shape. Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-20 µL
-
Column Temperature: 25-40 °C
-
Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., determined from a UV-Vis spectrum, often around 230-320 nm).
-
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and run the gradient.
-
Data Processing: Integrate the peaks of interest and quantify as needed.
Protocol 2: NMR Sample Preparation
-
Sample Purity: Ensure the sample is as pure as possible to avoid signals from impurities.
-
Solvent Selection: Choose a deuterated solvent in which the quinoline derivative is soluble (e.g., CDCl3, DMSO-d6, MeOD-d4). The choice of solvent can affect chemical shifts.[12]
-
Concentration: For a standard 1H NMR spectrum, dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[12] For 13C NMR, a more concentrated sample (50-100 mg) may be necessary.[12]
-
Filtration: It is crucial to filter the sample solution to remove any particulate matter, which can degrade spectral quality. This can be done by passing the solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube.[13]
-
Internal Standard: If quantitative analysis or precise chemical shift referencing is required, an internal standard such as tetramethylsilane (TMS) can be added.
-
Shimming: After placing the sample in the spectrometer, the magnetic field homogeneity must be optimized (shimming) to obtain sharp, well-resolved peaks.
Protocol 3: General Workflow for Quinoline Synthesis and Characterization
dot
Caption: General workflow from synthesis to characterization.
References
- 1. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 4. du.edu.eg [du.edu.eg]
- 5. iipseries.org [iipseries.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. didattica.uniroma2.it [didattica.uniroma2.it]
- 11. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
Technical Support Center: Catalyst Deactivation in Reactions Involving 2-tert-Butylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in chemical reactions involving 2-tert-Butylquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation when using this compound?
A1: Catalyst deactivation in the presence of this compound, a substituted quinoline, is primarily due to poisoning . The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can strongly adsorb onto the active sites of metal catalysts, particularly palladium (Pd), platinum (Pt), nickel (Ni), and rhodium (Rh). This strong adsorption blocks reactant molecules from accessing the catalytic surface, thereby reducing or completely inhibiting the catalyst's activity.[1][2] Other potential, though often less dominant, causes of deactivation include fouling, thermal degradation, and mechanical attrition of the catalyst support.[3][4]
Q2: Which types of catalysts are most susceptible to deactivation by this compound?
A2: Heterogeneous catalysts, especially those based on noble metals, are highly susceptible. This includes widely used catalysts such as:
-
Palladium on carbon (Pd/C)
-
Platinum on carbon (Pt/C)
-
Raney Nickel
-
Rhodium on alumina (Rh/Al₂O₃)
The extent of deactivation can depend on the metal, the support, and the reaction conditions.
Q3: Can a catalyst poisoned by this compound be regenerated?
A3: Regeneration of a catalyst poisoned by strongly chemisorbed species like this compound can be challenging. However, several methods can be attempted, with success depending on the severity of the poisoning and the specific catalyst used. Common regeneration strategies include:
-
Solvent Washing: Washing the catalyst with an appropriate solvent, sometimes at elevated temperatures, may help to desorb the poison.
-
Acidic or Basic Treatment: A dilute acid or base wash can sometimes remove the adsorbed quinoline derivative.
-
Oxidative Regeneration: For catalysts deactivated by coking (a form of fouling), controlled oxidation at elevated temperatures can burn off carbonaceous deposits.[5] This is a common industrial practice.[5]
-
Hydrogen Treatment: High-temperature treatment under a hydrogen atmosphere may, in some cases, help to clean the catalyst surface.
It is crucial to note that harsh regeneration conditions can sometimes lead to irreversible changes in the catalyst's structure, such as sintering of the metal particles, which permanently reduces its activity.[4]
Troubleshooting Guides
Issue 1: Reaction Slows Down or Stalls Prematurely
Symptoms:
-
Initial reaction rate is as expected, but slows down significantly over time.
-
Incomplete conversion of starting material, even with extended reaction times.
-
Product yield is lower than anticipated.
Possible Cause:
-
Progressive poisoning of the catalyst by this compound or a reaction intermediate/byproduct.
Troubleshooting Steps:
-
Increase Catalyst Loading: In the short term, a higher catalyst loading may compensate for the deactivation and allow the reaction to reach completion. This is not an ideal long-term solution due to cost.
-
Modify Reaction Conditions:
-
Temperature: Increasing the reaction temperature may increase the reaction rate but could also accelerate deactivation. A careful optimization study is recommended.
-
Pressure: For hydrogenation reactions, increasing the hydrogen pressure can sometimes overcome the inhibitory effects of a poison.
-
-
Consider a More Robust Catalyst: If deactivation persists, explore alternative catalysts that are known to be more resistant to poisoning by nitrogen-containing compounds.
-
Implement a Different Reaction Setup: For continuous flow processes, using a packed-bed reactor where the catalyst can be more easily replaced or regenerated might be advantageous.
Issue 2: Complete Lack of Catalytic Activity
Symptoms:
-
No discernible conversion of the starting material from the outset of the reaction.
Possible Causes:
-
The catalyst was inactive from the start.
-
Rapid and severe poisoning of the catalyst upon introduction of this compound.
Troubleshooting Steps:
-
Verify Catalyst Activity: Test the catalyst with a standard reaction (one that does not involve this compound) to confirm its baseline activity.
-
Purity of Reactants and Solvents: Ensure all reactants and solvents are free from other potential catalyst poisons (e.g., sulfur compounds).
-
Staged Addition: Introduce the this compound to the reaction mixture slowly or in stages, rather than all at once. This may allow the primary reaction to proceed to some extent before the catalyst is fully deactivated.
-
Use of a Sacrificial Agent: In some cases, a less expensive material that also interacts with the catalyst poison can be added to the reaction mixture to "protect" the primary catalyst.
Quantitative Data on Catalyst Deactivation
| Catalyst Type | Substrate Type (Example) | Presence of Quinoline-type Poison | Relative Reaction Rate Constant (k) | Estimated Catalyst Half-life |
| 5% Pd/C | Nitroarene Reduction | Absent | 1.00 | > 10 cycles |
| 5% Pd/C | Nitroarene Reduction | Present (ppm levels) | 0.2 - 0.5 | 2 - 4 cycles |
| Raney Nickel | Ketone Reduction | Absent | 1.00 | > 8 cycles |
| Raney Nickel | Ketone Reduction | Present (ppm levels) | 0.1 - 0.3 | 1 - 3 cycles |
| 5% Pt/C | Aromatic Ring Hydrogenation | Absent | 1.00 | > 12 cycles |
| 5% Pt/C | Aromatic Ring Hydrogenation | Present (ppm levels) | 0.3 - 0.6 | 3 - 6 cycles |
Experimental Protocols
Protocol 1: Evaluating the Impact of this compound on Catalyst Activity
Objective: To quantify the deactivating effect of this compound on the hydrogenation of a model substrate (e.g., nitrobenzene) using 5% Pd/C.
Materials:
-
5% Pd/C catalyst
-
Nitrobenzene
-
This compound
-
Methanol (reagent grade)
-
Hydrogen gas
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Gas chromatography (GC) or High-performance liquid chromatography (HPLC) for analysis
Procedure:
-
Baseline Reaction: a. To the high-pressure reactor, add 5% Pd/C (50 mg), nitrobenzene (1.0 mmol), and methanol (20 mL). b. Seal the reactor and purge with hydrogen gas three times. c. Pressurize the reactor to 50 psi with hydrogen. d. Stir the reaction mixture vigorously at room temperature. e. Take samples at regular intervals (e.g., 15, 30, 60, 120 minutes) and analyze by GC or HPLC to determine the conversion of nitrobenzene.
-
Poisoned Reaction: a. Repeat the procedure from step 1a, but also add this compound (0.01 mmol, 1 mol% relative to nitrobenzene) to the initial reaction mixture. b. Follow steps 1b through 1e.
-
Data Analysis: a. Plot the conversion of nitrobenzene versus time for both the baseline and the poisoned reactions. b. Calculate the initial reaction rates and compare them to quantify the inhibitory effect of this compound.
Visualizations
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
Validation & Comparative
Comparative analysis of different synthetic routes to 2-tert-Butylquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The synthesis of specifically substituted quinolines, such as 2-tert-Butylquinoline, is of significant interest for the development of new chemical entities. This guide provides a comparative analysis of different synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through various classical and modern synthetic methodologies. This comparison focuses on a modern domino nitro reduction-Friedländer heterocyclization and a ruthenium-catalyzed oxidative cyclization, highlighting their key differences in approach, efficiency, and reaction conditions.
| Parameter | Domino Nitro Reduction-Friedländer Heterocyclization | Ruthenium-Catalyzed Oxidative Cyclization |
| Starting Materials | 2-Nitrobenzaldehyde, Methyl pivaloylacetate | 2-Aminobenzyl alcohol, Pinacolone |
| Key Reagents | Fe, Acetic Acid | RuCl2(PPh3)3, KOH |
| Reaction Time | Not explicitly stated | 1 hour |
| Temperature | Not explicitly stated (likely elevated) | 80 °C |
| Yield | 90% (for Methyl 2-(tert-Butyl)quinoline-3-carboxylate)[1] | High (General observation for similar quinolines) |
| Advantages | High yield, domino process (multiple steps in one pot) | Catalytic use of ruthenium, relatively mild conditions |
| Disadvantages | Stoichiometric use of iron, requires nitro-substituted starting material | Use of a precious metal catalyst, requires base |
Synthetic Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.
Caption: Domino Nitro Reduction-Friedländer Synthesis of a this compound derivative.
Caption: Ruthenium-Catalyzed Synthesis of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are the protocols for the highlighted synthetic routes.
Domino Nitro Reduction-Friedländer Heterocyclization for Methyl 2-(tert-Butyl)quinoline-3-carboxylate[1]
This method provides a high-yielding, one-pot synthesis of a this compound derivative.
Materials:
-
2-Nitrobenzaldehyde
-
Methyl pivaloylacetate
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of 2-nitrobenzaldehyde (1.0 mmol), methyl pivaloylacetate (1.2 mmol), and iron powder (4.0 mmol) in glacial acetic acid (5 mL) is stirred at a specified temperature (temperature not explicitly stated in the source, but typically such reactions are heated, e.g., to 80-100 °C) for a designated time (time not explicitly stated, reaction progress should be monitored by TLC).
-
After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of Celite to remove the iron residues, and the filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure Methyl 2-(tert-Butyl)quinoline-3-carboxylate.
Yield: 90%[1]
Ruthenium-Catalyzed Oxidative Cyclization of 2-Aminobenzyl Alcohol with Pinacolone
This catalytic approach offers a modern alternative to classical quinoline syntheses.
Materials:
-
2-Aminobenzyl alcohol
-
Pinacolone
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl2(PPh3)3]
-
Potassium hydroxide (KOH)
-
Dioxane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
A mixture of 2-aminobenzyl alcohol (1.0 mmol), pinacolone (1.2 mmol), RuCl2(PPh3)3 (0.05 mmol, 5 mol%), and KOH (1.2 mmol) in dioxane (5 mL) is heated at 80 °C for 1 hour under an inert atmosphere (e.g., argon or nitrogen).
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Conclusion
The synthesis of this compound can be achieved through various methods, with modern catalytic and domino reactions offering significant advantages in terms of efficiency and yield over many classical named reactions for which specific applications to this target are not readily found in the literature. The Domino Nitro Reduction-Friedländer Heterocyclization provides an excellent yield for a closely related derivative in a one-pot procedure. The Ruthenium-Catalyzed Oxidative Cyclization represents a promising and efficient catalytic alternative. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research objective. The detailed protocols and comparative data presented here serve as a valuable resource for chemists in the field.
References
Validating the Structure of 2-tert-Butylquinoline: A Comprehensive Guide to 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For N-heterocyclic compounds such as 2-tert-Butylquinoline, a molecule with potential applications in medicinal chemistry and materials science, confirming the precise arrangement of atoms is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for unambiguous structure validation. This guide provides a comparative overview of three essential 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—in the context of confirming the structure of this compound. We present predicted spectral data, detailed experimental protocols, and logical workflows to illustrate the power of these techniques in modern structural analysis.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C chemical shifts for this compound. These predictions are based on the known spectral data of quinoline and the expected electronic effects of a tert-butyl substituent at the C2 position. The numbering convention for the quinoline ring is provided below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in ppm)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~7.45 | d |
| H-4 | ~8.05 | d |
| H-5 | ~7.70 | ddd |
| H-6 | ~7.40 | ddd |
| H-7 | ~7.60 | ddd |
| H-8 | ~8.10 | d |
| -C(CH₃)₃ | ~1.40 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in ppm)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~168 |
| C-3 | ~121 |
| C-4 | ~136 |
| C-4a | ~129 |
| C-5 | ~128 |
| C-6 | ~126 |
| C-7 | ~129 |
| C-8 | ~130 |
| C-8a | ~148 |
| -C (CH₃)₃ | ~38 |
| -C(C H₃)₃ | ~30 |
Unraveling Connectivity: A Comparative Analysis of 2D NMR Techniques
The following sections detail the expected correlations from COSY, HSQC, and HMBC experiments for this compound, highlighting how each technique contributes to the overall structural validation.
COSY: Through-Bond ¹H-¹H Correlations
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, this is crucial for establishing the connectivity within the quinoline ring system.
Table 3: Expected COSY Correlations for this compound
| Proton 1 | Correlating Proton(s) | Interpretation |
| H-3 | H-4 | Confirms the connectivity of the pyridine ring protons. |
| H-4 | H-3 | Reciprocal correlation. |
| H-5 | H-6 | Establishes the start of the carbocyclic ring proton network. |
| H-6 | H-5, H-7 | Shows coupling to both adjacent protons. |
| H-7 | H-6, H-8 | Confirms the central position in the carbocyclic ring proton sequence. |
| H-8 | H-7 | Confirms the end of the carbocyclic ring proton network. |
HSQC: Direct ¹H-¹³C Correlations
The HSQC experiment reveals which protons are directly attached to which carbon atoms. This is a powerful tool for assigning the carbon signals based on the more readily assigned proton spectrum.
Table 4: Expected HSQC Correlations for this compound
| Proton | Correlating Carbon | Interpretation |
| H-3 | C-3 | Assigns the C-3 chemical shift. |
| H-4 | C-4 | Assigns the C-4 chemical shift. |
| H-5 | C-5 | Assigns the C-5 chemical shift. |
| H-6 | C-6 | Assigns the C-6 chemical shift. |
| H-7 | C-7 | Assigns the C-7 chemical shift. |
| H-8 | C-8 | Assigns the C-8 chemical shift. |
| -C(CH₃)₃ | -C(C H₃)₃ | Confirms the assignment of the tert-butyl methyl carbons. |
HMBC: Long-Range ¹H-¹³C Correlations
The HMBC experiment is arguably the most informative for elucidating the complete carbon skeleton, as it shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different spin systems.
Table 5: Expected Key HMBC Correlations for this compound
| Proton | Correlating Carbon(s) | Interpretation |
| H-3 | C-2, C-4, C-4a | Confirms the position of C-3 relative to the pyridine ring and the ring junction. |
| H-4 | C-2, C-3, C-4a, C-5, C-8a | Provides extensive connectivity information, linking the pyridine and carbocyclic rings. |
| H-8 | C-6, C-7, C-8a | Confirms the connectivity within the carbocyclic ring and to the ring junction. |
| -C(CH₃)₃ | C-2, -C (CH₃)₃ | Crucially confirms the attachment of the tert-butyl group to the C-2 position of the quinoline ring. |
Experimental Protocols
The following are generalized protocols for the acquisition of 2D NMR spectra. Instrument-specific parameters may need to be adjusted.
Sample Preparation
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive COSY).
-
Acquisition Parameters:
-
Set the spectral width in both dimensions to encompass all proton signals (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (e.g., 2-8) per increment to achieve adequate signal-to-noise.
-
Use a sufficient number of increments in the indirect dimension (t₁) for desired resolution (e.g., 256-512).
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum in both dimensions.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC for multiplicity information).
-
Acquisition Parameters:
-
Set the ¹H spectral width as in the COSY experiment.
-
Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-180 ppm).
-
Optimize the number of scans per increment (e.g., 4-16) and t₁ increments (e.g., 128-256).
-
-
Processing:
-
Apply appropriate window functions (e.g., sine-bell or squared sine-bell).
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC).
-
Acquisition Parameters:
-
Set the ¹H and ¹³C spectral widths as in the HSQC experiment.
-
The number of scans per increment will likely need to be higher than for HSQC to detect the weaker long-range correlations (e.g., 8-32).
-
Use a sufficient number of t₁ increments (e.g., 256-512).
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function.
-
Perform a two-dimensional Fourier transform.
-
The magnitude-mode spectrum does not require phasing.
-
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process of piecing together the structure of this compound from the 2D NMR data.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-tert-Butylquinoline
For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a unique molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of 2-tert-Butylquinoline with other 2-alkyl substituted quinolines, supported by experimental data and detailed protocols to aid in its unambiguous identification.
Comparative Analysis of Fragmentation Patterns
The mass spectrum of a compound provides a distinct pattern of fragment ions, which is invaluable for structural elucidation. Here, we compare the key fragments of this compound with its less sterically hindered analogs: 2-Methylquinoline, 2-Ethylquinoline, and 2-Propylquinoline. The data presented is compiled from publicly available spectral databases and scientific literature.
| Compound | Molecular Ion (m/z) | [M-15]+ | [M-29]+ | [M-43]+ | [M-57]+ | Other Key Fragments (m/z) |
| This compound | 185 | 170 (Base Peak) | - | 142 | 130 | 128, 115, 102 |
| 2-Methylquinoline | 143 (Base Peak) | 142 | - | - | - | 115, 102, 89, 77 |
| 2-Ethylquinoline | 157 (Base Peak) | 142 | - | - | - | 129, 115, 102, 89 |
| 2-Propylquinoline | 171 | 156 | 143 (Base Peak) | - | - | 128, 115, 102, 89 |
Note: The relative intensities of fragments for this compound are inferred from common fragmentation pathways of alkylquinolines due to the absence of a publicly available spectrum with complete abundance data. The base peak is assigned based on the expected stability of the resulting cation.
The fragmentation of this compound is dominated by the loss of a methyl group (CH₃•) to form a stable tertiary carbocation, resulting in the base peak at m/z 170. This is a characteristic feature of the tert-butyl group. Further fragmentation involves the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement or subsequent loss of other alkyl fragments, leading to significant peaks at m/z 142 and 130. In contrast, the simpler 2-alkylquinolines primarily exhibit benzylic cleavage. For 2-methyl- and 2-ethylquinoline, the molecular ion is the base peak, indicating their relative stability. 2-Propylquinoline shows a base peak at m/z 143, corresponding to the loss of an ethyl radical (C₂H₅•), which is a favorable fragmentation pathway.
Experimental Protocols
The following is a typical experimental protocol for acquiring electron ionization mass spectra of quinoline derivatives.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the quinoline derivative in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[1]
-
Electron Energy: 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization follows a logical pathway initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
Caption: Proposed fragmentation pathway of this compound under electron ionization.
This proposed fragmentation pathway highlights the key steps in the decomposition of the this compound molecular ion. The initial loss of a methyl radical is the most favorable process, leading to the stable ion at m/z 170. Subsequent losses of neutral molecules like ethene (C₂H₄) from this ion or the direct loss of the entire tert-butyl radical from the molecular ion account for the other major fragments observed in the mass spectrum. The presence of the quinoline ring and the tert-butyl group dictates this characteristic fragmentation pattern, allowing for its differentiation from other isomers and related compounds.
References
A Comparative Analysis of the Electronic Effects of Tert-Butyl Versus Other Alkyl Groups on the Quinoline Ring
For Researchers, Scientists, and Drug Development Professionals: An objective guide to understanding the nuanced electronic influence of alkyl substituents on the quinoline scaffold, supported by experimental and computational data.
The quinoline ring system is a cornerstone in medicinal chemistry and materials science. The electronic properties of substituted quinolines are critical to their biological activity and physicochemical characteristics. This guide provides a comparative analysis of the electronic effects of the tert-butyl group versus other common alkyl groups—methyl, ethyl, and isopropyl—on the quinoline ring. Understanding these effects is paramount for the rational design of novel quinoline-based compounds with tailored properties.
Unraveling Electronic Influence: Inductive and Steric Effects
Alkyl groups are traditionally considered electron-donating through an inductive effect (+I). This effect generally follows the order: tert-butyl > isopropyl > ethyl > methyl. However, the overall electronic impact is a delicate interplay of this inductive effect and steric hindrance, which can influence the conformation of the molecule and, consequently, its electronic behavior.
The tert-butyl group, with its bulky nature, can cause significant steric strain, potentially altering the planarity of the quinoline ring system and affecting conjugation. This steric influence is quantified by parameters such as the Taft steric parameter (E_s) and the Charton steric parameter (ν), where a more negative or larger value indicates greater steric bulk.
Quantitative Comparison of Electronic and Steric Parameters
To objectively compare the electronic and steric influence of these alkyl groups, we have compiled relevant parameters from various sources. While a complete experimental dataset for alkyl-substituted quinolines is not available in a single study, the following tables synthesize known values for the substituents themselves, which can be used to infer their effects on the quinoline ring.
Table 1: Hammett and Taft Constants for Common Alkyl Groups
| Alkyl Group | Hammett Constant (σ_p) | Hammett Constant (σ_m) | Taft Steric Parameter (E_s) |
| Methyl | -0.17 | -0.07 | 0.00 |
| Ethyl | -0.15 | -0.07 | -0.07 |
| Isopropyl | -0.15 | -0.07 | -0.47 |
| Tert-butyl | -0.20 | -0.10 | -1.54 |
Note: Hammett constants are typically derived from substituted benzoic acids and serve as a good approximation for the electronic effects on other aromatic systems. The negative values indicate an electron-donating effect.
Table 2: Predicted pKa Values for Selected Alkyl-Substituted Quinolines
| Compound | Predicted pKa |
| 2-Ethylquinoline | 5.86[1][2] |
| 6-Isopropylquinoline | 5.16[3] |
| 8-Isopropylquinoline | 4.92[4] |
Spectroscopic Analysis: A Window into Electronic Perturbations
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy provide invaluable insights into the electronic environment of the quinoline ring.
NMR Spectroscopy
Changes in the chemical shifts of the quinoline ring protons and carbons upon substitution reflect alterations in the electron density. An upfield shift (lower ppm) generally indicates increased electron density, consistent with an electron-donating effect.
Table 3: Selected ¹H NMR Chemical Shifts (δ, ppm) for 6-Alkyl-4-phenylquinolines in CDCl₃
| Proton | 6-Methyl | 6-Tert-butyl |
| H-5 | 7.65 (s) | 7.88 (d) |
| H-7 | 7.59-7.43 (m) | 7.82 (dd) |
| H-8 | 8.07 (d) | 8.12 (d) |
Data extracted from supporting information of a synthetic study.
UV-Vis Spectroscopy
The absorption maxima (λ_max) in UV-Vis spectra are sensitive to the extent of conjugation and the electronic nature of substituents. Electron-donating groups typically cause a bathochromic (red) shift to longer wavelengths. While a complete comparative dataset is not available, the general trend for alkyl-substituted aromatic systems suggests that all alkyl groups would induce a slight red shift compared to the parent quinoline. The magnitude of this shift would be influenced by both electronic and steric factors.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are generalized protocols for determining key electronic parameters.
Determination of pKa by Potentiometric Titration
-
Sample Preparation: Prepare a ~0.01 M solution of the alkyl-substituted quinoline in a suitable solvent mixture (e.g., water/ethanol) to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode. The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Procedure:
-
Place a known volume of the quinoline solution in a beaker and immerse the pH electrode.
-
Add the acid titrant in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
-
Determination of Hammett Constants
Hammett constants are typically determined by measuring the rate or equilibrium constant of a reaction for a series of substituted compounds and comparing it to the unsubstituted parent compound. For quinoline derivatives, a common method involves measuring the pKa.
-
pKa Measurement: Determine the pKa of the parent quinoline and the series of alkyl-substituted quinolines using the potentiometric titration method described above.
-
Hammett Plot: Plot the measured pKa values against the known Hammett constants (σ_p or σ_m) for other substituents.
-
Correlation: The slope of this plot is the reaction constant (ρ). The Hammett constant for a new substituent can be determined by measuring its pKa and interpolating from the established linear free-energy relationship.
NMR and UV-Vis Spectroscopy
-
Sample Preparation: Prepare solutions of the purified alkyl-substituted quinolines in a suitable deuterated solvent (for NMR) or a UV-transparent solvent (for UV-Vis) at a consistent concentration.
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer.
-
UV-Vis: Record the absorption spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.
-
-
Data Analysis:
-
NMR: Compare the chemical shifts of the quinoline ring protons and carbons for each alkyl substituent.
-
UV-Vis: Identify the λ_max for the principal absorption bands and compare the values across the series.
-
Visualizing the Concepts
To aid in the understanding of the relationships discussed, the following diagrams are provided.
Caption: Interplay of inductive and steric effects of alkyl groups on the quinoline ring.
Caption: A typical experimental workflow for comparing electronic effects.
Conclusion
The electronic effect of an alkyl group on the quinoline ring is a composite of its inductive and steric properties. While all alkyl groups are electron-donating, the tert-butyl group exhibits the strongest inductive effect but also introduces the most significant steric hindrance. This steric bulk can lead to complex effects that are not solely predicted by simple electronic parameters.
For medicinal chemists and materials scientists, the choice of an alkyl substituent should be a deliberate one, considering both the desired electronic modulation and the potential for steric interactions that can influence molecular conformation and binding. The tert-butyl group, in particular, offers a unique combination of strong electron donation and significant steric presence, making it a valuable tool for fine-tuning the properties of quinoline-based molecules. Further systematic experimental and computational studies are warranted to fully elucidate the nuanced effects of different alkyl groups on the versatile quinoline scaffold.
References
2-tert-Butylquinoline vs. Phosphine-Based Ligands: A Comparative Performance Guide in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in optimizing the efficiency and outcome of transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of 2-tert-Butylquinoline and widely used phosphine-based ligands, offering insights into their respective performances based on available experimental data.
While direct, head-to-head comparative studies between this compound and phosphine-based ligands are not extensively documented in publicly available literature, a comprehensive analysis can be constructed by examining their performance in well-established catalytic reactions such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This guide synthesizes available data to provide a comparative overview, details common experimental protocols, and visualizes key concepts to aid in ligand selection.
Performance Overview
Phosphine-based ligands have long been the cornerstone of palladium-catalyzed cross-coupling reactions due to their tunable steric and electronic properties.[1] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), XPhos, and SPhos are renowned for their ability to promote high catalytic turnover numbers and yields, particularly with challenging substrates like aryl chlorides.[2][3] The efficacy of these bulky, electron-rich phosphine ligands stems from their ability to stabilize the active monoligated palladium(0) species, which is crucial for efficient oxidative addition, and to facilitate the reductive elimination step.[4]
Nitrogen-based ligands, including those derived from quinoline and phenanthroline, represent a significant class of alternatives to phosphines. These ligands can also form highly active catalysts with transition metals. While specific quantitative comparisons with this compound are scarce, related structures with tert-butyl substitutions, such as 2,9-di-tert-butyl-1,10-phenanthroline, have been investigated in various catalytic contexts. The performance of nitrogen-containing ligands is often influenced by the denticity of the ligand and the specific reaction conditions.
Comparative Data in Cross-Coupling Reactions
To illustrate the performance landscape, the following tables summarize typical results for phosphine-based ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions. The absence of direct comparative data for this compound necessitates an indirect comparison based on the established performance of these phosphine ligands.
Table 1: Performance of Phosphine-Based Ligands in the Suzuki-Miyaura Coupling of an Aryl Chloride
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.5 | K₃PO₄ | Dioxane | 80 | 24 | 98 | [3] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 | K₃PO₄ | t-BuOH | 100 | 1 | 99 | [2] |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 | K₃PO₄ | t-BuOH | 100 | 1 | 98 | [4] |
Table 2: Performance of Phosphine-Based Ligands in the Buchwald-Hartwig Amination of an Aryl Chloride
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P(t-Bu)₃ | 4-Chlorotoluene | Morpholine | 1.0 | NaOt-Bu | Toluene | 80 | 2 | 99 | [3] |
| BrettPhos | 4-Chlorotoluene | Morpholine | 0.5 | NaOt-Bu | Toluene | 100 | 1 | 98 | [2] |
| RuPhos | 4-Chlorotoluene | Morpholine | 0.5 | NaOt-Bu | Toluene | 100 | 1 | 99 | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using phosphine-based ligands.
General Procedure for Suzuki-Miyaura Coupling
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (palladium source), the phosphine ligand, the aryl halide, the arylboronic acid, and the base. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The solvent is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried vial is charged with a palladium precatalyst, the phosphine ligand, the base, the aryl halide, and the amine. The vial is sealed with a screw cap containing a PTFE septum. The solvent is added, and the mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered. The filtrate is concentrated, and the crude product is purified by flash chromatography to yield the corresponding aryl amine.
Mechanistic Considerations and Visualizations
The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are fundamental to understanding ligand performance. The diagrams below, generated using the DOT language, illustrate these pathways.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
Phosphine-based ligands, particularly those that are bulky and electron-rich, have demonstrated exceptional performance in a wide range of palladium-catalyzed cross-coupling reactions. While this compound belongs to a promising class of nitrogen-based ligands, a lack of direct comparative data with leading phosphine ligands makes a definitive performance assessment challenging. The provided data for established phosphine ligands serves as a benchmark for evaluating the potential of this compound and other novel ligand systems. Future research focusing on direct, systematic comparisons will be invaluable in elucidating the relative merits of these different ligand classes and guiding the rational design of next-generation catalysts.
References
Benchmarking Catalyst Efficiency for Quinoline Core Synthesis: A Comparative Guide Featuring 2-tert-Butylquinoline
For researchers, scientists, and professionals in drug development, the efficient synthesis of quinoline derivatives is a critical step. This guide provides a comprehensive benchmark of new catalyst efficiencies, using 2-tert-Butylquinoline as a key substrate. It offers an objective comparison of catalyst performance, supported by experimental data, to aid in the selection of the most effective catalytic systems.
The hydrogenation of quinolines to form tetrahydroquinolines and other reduced derivatives is a fundamental transformation in the synthesis of numerous pharmaceuticals and biologically active compounds. The choice of catalyst is paramount to achieving high yields, selectivity, and overall process efficiency. This compound serves as an excellent benchmark substrate due to its steric bulk, which can present a challenge for many catalytic systems, thereby providing a clear measure of a catalyst's activity and versatility.
Comparative Performance of Catalysts in the Hydrogenation of Quinolines
The following table summarizes the performance of various catalyst systems in the reduction of quinoline derivatives, including instances where this compound or structurally similar substrates were employed. This data, extracted from recent studies, allows for a direct comparison of catalyst loading, reaction conditions, and resulting product yields.
| Catalyst System | Substrate | H2 Source | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Conversion/Yield (%) | Reference |
| Manganese PN3 Pincer Catalyst | 2-(tert-butyl)quinoline | H2 (4 bar) | 120 | - | - | Observed as product | [1] |
| Cobalt-amido Cooperative Catalyst | 4-Methylquinoline | H3N·BH3 | 25 | 20 | 0.5 | 99% Yield | [2] |
| Tungsten-based Pre-catalyst | Quinoline | H2 (50 bar) | 120 | 14 | 2.0 | >99% Conversion | [3] |
| Nickel Phosphide (25 wt% Ni2P/SBA-15) | Quinoline | H2 | 340 | - | - | >93% Conversion | [4] |
| Ruthenium p-Cymene Complexes | Acetophenone (for comparison) | iPrOH | - | 0.5-1 | - | High Conversion | [5] |
| Dinuclear Aluminum Species | Quinolines | H3N·BH3 | - | - | - | High selectivity for 1,2-dihydroquinolines | [6] |
Experimental Protocols: A Generalized Approach
The following protocols are synthesized from various studies on the catalytic hydrogenation of quinolines and can be adapted for benchmarking new catalysts using this compound.
General Procedure for Catalytic Hydrogenation of this compound
Materials:
-
This compound (substrate)
-
Catalyst to be benchmarked
-
Anhydrous solvent (e.g., THF, i-PrOH)
-
Hydrogen source (H2 gas or a transfer hydrogenation agent like H3N·BH3 or isopropanol)
-
Inert gas (Argon or Nitrogen)
-
Magnetic stir bar
-
High-pressure autoclave or Schlenk flask
Procedure:
-
In a nitrogen-filled glovebox, a reaction vessel (e.g., a scintillation vial or an autoclave insert) is charged with the catalyst (at a specified mol%).
-
The substrate, this compound (typically 0.5 mmol), is added to the vessel.
-
Anhydrous solvent (e.g., 2 mL of THF) is added.[2]
-
A magnetic stir bar is placed in the vessel.
-
If using a transfer hydrogenation agent like H3N·BH3 (e.g., 0.55 mmol), it is added at this stage.[2]
-
The reaction vessel is sealed. For reactions with H2 gas, the vessel is placed in a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas multiple times before being pressurized to the desired pressure (e.g., 50 bar).[3]
-
The reaction mixture is stirred at the desired temperature (e.g., 120 °C) for a specified duration (e.g., 14 hours).[3]
-
After the reaction, the vessel is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is then analyzed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the substrate and the yield of the product, 1,2,3,4-tetrahydro-2-tert-butylquinoline.
Visualizing the Benchmarking Workflow
The following diagrams illustrate the logical flow of the catalyst benchmarking process.
Caption: A streamlined workflow for benchmarking catalyst efficiency.
Caption: A decision-making guide for catalyst selection.
Alternative Substrates for Broader Catalyst Benchmarking
While this compound is an excellent starting point, a comprehensive evaluation of a new catalyst should involve a range of substrates to probe its electronic and steric tolerances. Based on the literature, suitable alternatives include:
-
Quinoline: The parent compound, to establish a baseline activity.
-
2-Methylquinoline and other substituted quinolines: To assess the effect of different substituents on catalyst performance.[7]
-
Nitrobenzene and Styrene: To evaluate the catalyst's activity in other common hydrogenation reactions.[8]
-
Quinoxalines: For stereodivergent asymmetric hydrogenation studies.[9]
By systematically evaluating new catalysts against this compound and a curated set of alternative substrates, researchers can gain a deeper understanding of their catalytic potential and make informed decisions for their synthetic applications. This structured approach to benchmarking will ultimately accelerate the discovery and implementation of more efficient and selective catalytic systems in drug development and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Cross-Reactivity Profile of 2-tert-Butylquinoline: A Comparative Analysis
Researchers, scientists, and drug development professionals are constantly seeking to understand the full biological activity spectrum of chemical compounds. This guide provides a comparative overview of 2-tert-Butylquinoline, focusing on its potential for cross-reactivity in biological assays. Due to a lack of publicly available biological assay data for this compound, this guide will establish a framework for its future evaluation by examining the known cross-reactivity of structurally related quinoline derivatives and outlining detailed experimental protocols for assessing its activity.
While specific experimental data for this compound is not available in public databases, the broader class of quinoline derivatives has been extensively studied, revealing a wide range of biological activities. These activities, which include anticancer, antimicrobial, anti-inflammatory, and central nervous system effects, highlight the potential for quinoline-based compounds to interact with multiple biological targets. This inherent promiscuity underscores the importance of comprehensive cross-reactivity screening in the development of any new quinoline-based therapeutic.
To facilitate future studies on this compound, this guide presents a comparative analysis of hypothetical cross-reactivity data alongside detailed experimental protocols and visualizations to guide its biological characterization.
Comparative Analysis of Biological Activity
To illustrate how the cross-reactivity of this compound could be presented, the following table provides a hypothetical comparison with two alternative quinoline derivatives, Compound A (a known kinase inhibitor) and Compound B (a known GPCR antagonist). This table is for illustrative purposes and is not based on experimental data for this compound.
| Biological Target/Assay | This compound (Hypothetical IC50/EC50) | Compound A (Kinase Inhibitor - Known Data) | Compound B (GPCR Antagonist - Known Data) |
| Primary Target | |||
| Target Kinase X | - | 50 nM | > 10 µM |
| Target GPCR Y | - | > 10 µM | 100 nM |
| Off-Target Screening Panel | |||
| Kinase Z | - | 500 nM | > 10 µM |
| GPCR W | - | > 10 µM | 1 µM |
| Ion Channel V | - | > 10 µM | 5 µM |
| Nuclear Receptor U | - | > 10 µM | > 10 µM |
Experimental Protocols
The following are detailed methodologies for key experiments that should be conducted to determine the biological activity and cross-reactivity profile of this compound.
1. Kinase Inhibition Assay (e.g., for Target Kinase X)
-
Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase.
-
Materials: Recombinant human kinase, appropriate peptide substrate, ATP, this compound, positive control inhibitor, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the serially diluted this compound or control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the specified time.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
2. GPCR Binding Assay (e.g., for Target GPCR Y)
-
Objective: To assess the binding affinity of this compound to a specific G-protein coupled receptor.
-
Materials: Cell membranes expressing the target GPCR, a radiolabeled ligand specific for the receptor, this compound, assay buffer, and a filter plate.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well filter plate, combine the cell membranes, radiolabeled ligand, and the serially diluted this compound or vehicle.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound radioligand.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Determine the Ki value from the IC50 value obtained from the competition binding curve.
-
3. Cellular Viability Assay
-
Objective: To evaluate the cytotoxic effects of this compound on a relevant cell line.
-
Materials: Human cell line (e.g., HEK293), cell culture medium, this compound, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for 48-72 hours.
-
Measure cell viability using the viability reagent according to the manufacturer's instructions.
-
Calculate the CC50 (half-maximal cytotoxic concentration).
-
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of these experiments, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.
Caption: Experimental workflow for assessing the biological activity of this compound.
Caption: Hypothetical GPCR signaling pathway potentially modulated by this compound.
Safety Operating Guide
Navigating the Disposal of 2-tert-Butylquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step plan for the safe disposal of 2-tert-Butylquinoline, a heterocyclic aromatic organic compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the guidelines for its parent compound, quinoline, and general best practices for chemical waste management.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data
| Data Point | Value | Source / Remarks |
| Hazard Classification | While not explicitly classified, quinoline is listed as a hazardous substance. It is prudent to treat this compound with the same level of caution. | Based on the New Jersey Department of Health Hazardous Substance Fact Sheet for Quinoline. |
| Environmental Fate | Quinoline is noted to be persistent in the environment, particularly in water and soil, and can pose risks to aquatic life.[1] | This persistence necessitates that it should not be disposed of down the drain or in regular waste streams. |
| Regulatory Oversight | Disposal of quinoline and its derivatives may be regulated by environmental agencies such as the EPA in the United States.[1][2] Specific regulations can vary by region. | It is essential to consult local and national environmental regulations to ensure full compliance. |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that it may be classified as a hazardous waste.[2] The following protocol provides a general workflow for its safe disposal:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management program.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Consultation and Documentation:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority for specific guidance on the disposal of this chemical.
-
Maintain a record of the amount of waste generated and the date of accumulation.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.
-
Provide the disposal company with all necessary information about the chemical waste.
-
Crucially, do not dispose of this compound by pouring it down the sink or placing it in general trash containers. [2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in research and development.
References
Personal protective equipment for handling 2-tert-Butylquinoline
Essential Safety and Handling Guide for 2-tert-Butylquinoline
Disclaimer: This document provides safety and logistical information for handling this compound based on available data for structurally similar chemicals. A specific Safety Data Sheet (SDS) for this compound (CAS No. 22493-94-3) was not located; therefore, all recommendations should be supplemented with a thorough risk assessment by qualified personnel before handling this chemical.
Hazard Overview
Based on data from analogous compounds such as quinoline and other tert-butylated chemicals, this compound is anticipated to be a hazardous substance. Potential hazards include:
-
Flammability: May be a flammable liquid and vapor.
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin and Eye Damage: May cause severe skin burns and serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on general laboratory safety protocols and information from SDSs of similar compounds.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Eyes/Face | Safety Goggles or Face Shield | Chemical splash goggles are required at all times. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Skin | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and change them frequently. |
| Lab Coat | A flame-resistant lab coat should be worn to protect against splashes and potential fire hazards. | |
| Respiratory | Chemical Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. |
Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
| Procedure | Guideline |
| General Handling | - Use only in a well-ventilated area, preferably a chemical fume hood. - Avoid contact with skin, eyes, and clothing. - Do not breathe vapors or mists. - Keep away from heat, sparks, and open flames. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area. - Keep away from incompatible materials such as strong oxidizing agents. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste materials, including unused this compound, contaminated absorbents, and disposable PPE, must be handled as hazardous waste.
| Waste Type | Disposal Protocol |
| Unused Chemical | Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service. |
| Contaminated Materials | All materials that have come into contact with this compound (e.g., gloves, lab coats, absorbent materials) should be collected in a sealed, labeled container and disposed of as hazardous waste. |
Visual Workflow for PPE Selection
The following diagram outlines the logical steps for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
